molecular formula C26H38O6 B3029872 Acetyllovastatin CAS No. 81189-92-6

Acetyllovastatin

Cat. No.: B3029872
CAS No.: 81189-92-6
M. Wt: 446.6 g/mol
InChI Key: OYNSFDWALRRTFU-QQVNEASTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyllovastatin is a chemical derivative of Lovastatin, a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in the cholesterol biosynthesis pathway . As a research compound, this compound is of significant interest for investigating the cholesterol synthesis pathway, studying the effects of HMG-CoA reductase inhibition in various in vitro models, and exploring potential non-lipid-related effects of statins. Research into statin compounds like lovastatin has extended into diverse fields including cancer research, bone metabolism, and immunomodulation, making valuable tools for probing cellular processes dependent on isoprenoid intermediates . This product is presented as a high-purity compound for use in laboratory research applications. It is strictly For Research Use Only (RUO) and is not intended for drug, cosmetic, household, or other personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNSFDWALRRTFU-QQVNEASTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099895
Record name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81189-92-6
Record name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81189-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Acetyllovastatin chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Acetyllovastatin

Introduction

This compound is a derivative of lovastatin, a member of the statin class of drugs used to lower cholesterol. Lovastatin is a naturally occurring compound produced by fungi such as Aspergillus terreus. Chemically, lovastatin is a prodrug that, in its lactone form, is inactive. Following oral administration, it is hydrolyzed to its active β-hydroxy acid form, which acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical step in the biosynthesis of cholesterol.

This document provides a detailed overview of the chemical properties and stability profile of this compound, intended for researchers, scientists, and professionals in drug development. Given that this compound is a close analog and synthetic precursor or derivative of lovastatin, much of its chemical behavior can be inferred from the extensive studies conducted on the parent compound.

Chemical Properties

This compound is structurally similar to lovastatin, featuring the core polyketide structure and the critical lactone ring. The primary distinction is the presence of an acetyl group. The fundamental physicochemical properties are summarized below.

Structure and Identification
PropertyData
IUPAC Name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-acetoxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Molecular Formula C₂₆H₄₀O₆
Molecular Weight 448.6 g/mol
Parent Compound Lovastatin (C₂₄H₃₆O₅)
CAS Number 77517-33-4
Physicochemical Properties

Quantitative data for this compound is not widely published. The properties of the parent compound, lovastatin, are provided for reference and are expected to be similar.

PropertyLovastatin Data (as a proxy)
Physical State White to off-white crystalline powder
Melting Point ~174.5 °C
Solubility Practically insoluble in water. Soluble in acetone, chloroform, and methanol.
pKa The hydroxy acid form has a pKa of approximately 4.5-5.0.

Stability Profile

The stability of this compound is critical for its storage, formulation, and analytical characterization. Its stability profile is largely governed by the lactone ring, which is susceptible to hydrolysis.

Degradation Pathways

The primary degradation pathway for this compound, like lovastatin, is the hydrolysis of the lactone ring to form the corresponding β-hydroxy acid. This reaction is reversible and highly dependent on pH and temperature.

  • Hydrolysis: The lactone ring opens under both acidic and basic conditions. The equilibrium between the lactone and hydroxy acid forms is pH-dependent. In acidic conditions, the equilibrium favors the lactone form, while in neutral to basic conditions, the hydroxy acid form predominates.

  • Oxidation: The polyketide structure contains sites susceptible to oxidation, which can lead to the formation of various degradation products.

  • Epimerization: Isomerization at chiral centers can occur under certain conditions, leading to diastereomers with potentially different biological activity.

The relationship between lovastatin, its acetylated form, and its active metabolite is crucial for understanding its function.

G Lovastatin Lovastatin (Lactone Prodrug) This compound This compound (Derivative) Lovastatin->this compound Acetylation (synthesis) ActiveAcid β-Hydroxy Acid Form (Active Metabolite) Lovastatin->ActiveAcid Hydrolysis (in vivo activation) This compound->Lovastatin Deacetylation ActiveAcid->Lovastatin Lactonization (pH < 4)

Caption: Chemical relationship between Lovastatin, this compound, and the active acid form.

Factors Affecting Stability
  • pH: Stability is highest in the pH range of 4-5. In alkaline conditions, the rate of hydrolysis increases significantly.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Light: Photodegradation can occur, and protection from light is recommended during storage and handling.

  • Humidity: As a solid, the compound is sensitive to moisture, which can facilitate hydrolysis of the lactone ring.

HMG-CoA Reductase Inhibition Pathway

The therapeutic effect of statins is achieved through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The active β-hydroxy acid form of the statin mimics the structure of the HMG-CoA substrate.

G sub Acetyl-CoA + Acetoacetyl-CoA hmg_coa HMG-CoA sub->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate cholesterol Cholesterol Synthesis (Multiple Steps) mevalonate->cholesterol statin This compound (Active Hydroxy Acid Form) enzyme HMG-CoA Reductase statin->enzyme Competitive Inhibition enzyme->mevalonate

Caption: Inhibition of the HMG-CoA reductase pathway by the active form of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to establish a stability-indicating analytical method.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate the intact drug from its degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven and water bath

Workflow Diagram:

G start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base ox Oxidation (e.g., 3% H₂O₂, RT) stress->ox Oxidative therm Thermal Stress (e.g., 80°C, solid & solution) stress->therm Thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo Photolytic neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize ox->neutralize analyze Analyze via Stability-Indicating HPLC-UV Method therm->analyze photo->analyze neutralize->analyze report Quantify Degradation & Assess Peak Purity analyze->report

Caption: Experimental workflow for a forced degradation study of this compound.

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Keep at 60°C for 24 hours. Withdraw samples at specific time points, cool, and neutralize with an equivalent amount of 0.1M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours. Withdraw samples, and neutralize with 0.1M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid drug powder to 80°C in an oven for 48 hours. Separately, reflux a solution of the drug at 80°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis (HPLC Method):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. For example:

      • 0-20 min: 50% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: Return to 50% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 20 µL.

  • Data Evaluation:

    • Analyze all stressed samples by HPLC.

    • Calculate the percentage degradation of this compound.

    • Assess the purity of the this compound peak in the presence of degradation products using a photodiode array (PDA) detector to confirm the method is "stability-indicating."

    • Identify and characterize major degradation products if necessary using techniques like LC-MS.

Conclusion

The chemical properties and stability of this compound are fundamentally linked to its parent compound, lovastatin. Its stability is primarily challenged by hydrolysis of the lactone ring, a reaction sensitive to pH, temperature, and moisture. Forced degradation studies are essential to understand its degradation profile and to develop robust analytical methods for its quantification in pharmaceutical development. The provided protocols and diagrams serve as a technical foundation for researchers working with this compound.

The Discovery and Natural Sources of Lovastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, natural sources, and production of lovastatin, a pioneering HMG-CoA reductase inhibitor. It details the historical context of its discovery, identifies its primary fungal producers, and presents quantitative data on production yields. Furthermore, this document outlines detailed experimental protocols for fermentation, extraction, and purification, and illustrates the core biosynthetic pathway and experimental workflows through diagrams. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Note on Terminology: The user query specified "Acetyllovastatin." However, the scientific literature extensively documents the discovery and natural production of Lovastatin (also known as mevinolin or monacolin K). Lovastatin is a polyketide, and its side chain is a methylbutyrate group, not an acetate group. This guide will focus on Lovastatin, which is the scientifically accurate and widely recognized compound.

Discovery and Historical Context

The journey to discover lovastatin was a pivotal moment in the fight against cardiovascular disease, driven by the need to control cholesterol biosynthesis. The primary target identified was 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[1]

In the 1970s, Japanese microbiologist Akira Endo, while screening thousands of fungal species for antimicrobial agents, discovered a potent HMG-CoA reductase inhibitor from the fermentation broth of Penicillium citrinum.[1][2] This first-in-class molecule was named compactin (or mevastatin).[1] While highly effective, its development was hampered by concerns over toxicity observed in long-term animal studies at high doses.[1]

Inspired by Endo's findings, researchers at Merck, led by Alfred Alberts, initiated their own screening program.[3] In 1978, they successfully isolated a new, highly potent HMG-CoA reductase inhibitor from a fermentation broth of the fungus Aspergillus terreus .[1] This compound was initially named mevinolin and was later called lovastatin.[1][3] Concurrently, Akira Endo also isolated the same compound from Monascus ruber, naming it monacolin K.[3]

After extensive clinical trials demonstrated its significant efficacy in lowering LDL cholesterol with a favorable safety profile, lovastatin received FDA approval in 1987, becoming the first commercially available statin.[3][4] This landmark event opened the door for the development of a whole class of statin drugs that have revolutionized cardiovascular medicine.[2][3]

Natural Sources of Lovastatin

Lovastatin is a secondary metabolite produced by various filamentous fungi. While it can be found in some foods in low concentrations, microbial fermentation remains the only commercially viable source.

  • Aspergillus terreus : This soil-dwelling fungus is the most well-known and commercially utilized producer of lovastatin.[5][6] Numerous strains of A. terreus have been isolated and optimized for industrial-scale fermentation to achieve high yields.[5][7]

  • Monascus Species : Fungi of the genus Monascus, such as M. ruber and M. purpureus, are also known producers of lovastatin (monacolin K).[6] These fungi are traditionally used to create red yeast rice, a food product that naturally contains lovastatin.[4]

  • Pleurotus Species : Certain edible mushrooms, most notably the oyster mushroom (Pleurotus ostreatus), naturally contain lovastatin.[4] Concentrations can be significant on a dry weight basis, but are generally lower and more variable than those achieved through controlled fermentation of A. terreus.[4]

  • Other Fungi : Lovastatin production has been reported in other fungal species, including Penicillium, Trichoderma, and Cunninghamella blakesleeana, though they are not used for commercial production.[6][8]

Quantitative Production Data

The yield of lovastatin is highly dependent on the fungal strain, fermentation method (Submerged vs. Solid-State), and the optimization of various physical and nutritional parameters.

Lovastatin Production in Solid-State Fermentation (SSF)

Solid-state fermentation involves growing microorganisms on solid substrates with low moisture content. Agro-industrial wastes are commonly used, making it a cost-effective method.

Fungal StrainSubstrateMax YieldReference
Aspergillus terreus ATCC 74135Rice Straw260.85 mg/kg DM[9]
Aspergillus terreus ATCC 20542Rice Straw175.85 mg/kg DM[9]
Aspergillus terreus UV 1718Wheat Bran3723.4 µg/g DFM[10]
Aspergillus terreusRice11.46 mg/g[11]
Cunninghamella blakesleeanaNot Specified1.4 mg/g DWS[8]
Monascus ruberSoybean Powder/Glycerol4-6 mg/g[12]

DM: Dry Matter; DFM: Dry Fermented Matter; DWS: Dry Weight Substrate

Lovastatin Production in Submerged Fermentation (SmF)

Submerged fermentation involves growing microorganisms in a liquid nutrient broth, which is the standard for large-scale industrial production.

Fungal StrainFermentation TypeMax YieldReference
Aspergillus terreusBatch (Complex Medium)304 mg/L[13]
Aspergillus terreus NRRL 265Batch471.91 mg/L (Broth)[14]
Aspergillus terreus MTCC 1782Batch (Optimized)460.29 mg/L[15]
Aspergillus terreus DRCC 122Repeated Fed-Batch2200 mg/L[6]
Monascus purpureus MTCC 369Batch (Optimized)351 mg/L[6]

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, and analysis of lovastatin from fungal cultures.

Fungal Fermentation

4.1.1 Solid-State Fermentation (SSF) Protocol (Adapted from[9])

  • Substrate Preparation : Use a solid substrate such as rice straw or wheat bran. Mill the substrate to a particle size of 1.4 to 2.0 mm.

  • Medium Preparation : Transfer 20 g of the dry substrate into a 500 mL Erlenmeyer flask. Adjust the moisture content to 50-70% using a mineral solution or distilled water. The initial pH should be adjusted to 6.0.[9][10]

  • Sterilization : Seal the flasks with cotton plugs and autoclave.

  • Inoculation : After cooling, inoculate the substrate with a spore suspension (e.g., 1 x 10⁸ spores/mL) of A. terreus.[10] The inoculum size is typically 5-20% (v/w).[10][14]

  • Incubation : Incubate the flasks in a humidity-controlled chamber at 25-30°C for 8 to 12 days.[9][14] Mix the contents periodically to ensure aeration.

4.1.2 Submerged Fermentation (SmF) Protocol (Adapted from[14][15])

  • Inoculum Preparation : Prepare a vegetative inoculum by growing A. terreus in a suitable seed medium for 30-144 hours.[14][15]

  • Production Medium : Prepare the fermentation medium in a bioreactor or Erlenmeyer flasks. A typical medium may contain a carbon source (e.g., 2-9% glucose or lactose) and a nitrogen source (e.g., 2.5% corn steep liquor, ammonium sulfate).[13][14] Adjust the initial pH to 6.0.

  • Sterilization : Sterilize the medium by autoclaving.

  • Inoculation : Aseptically transfer the vegetative inoculum into the production medium at a concentration of 5% (v/v).[15]

  • Incubation : Incubate at 30°C with continuous agitation (e.g., 200 rpm) for 144-350 hours.[13][14] Maintain aeration and dissolved oxygen levels for optimal production.[6]

Extraction and Purification
  • Harvesting and Drying (SSF) : At the end of fermentation, dry the solid culture at 50-60°C for 48 hours and grind it into a fine powder.[9][10]

  • Solvent Extraction :

    • For SSF: Extract 0.5 g of the dried powder with 15 mL of methanol or ethyl acetate by shaking vigorously (e.g., 220 rpm for 60 minutes).[8][9]

    • For SmF: Acidify the fermentation broth to pH 3.0 with HCl. Extract the entire broth with an equal volume of an organic solvent like ethyl acetate or toluene.[15][16]

  • Filtration and Concentration : Separate the solvent phase containing lovastatin by filtration or centrifugation. Concentrate the extract under vacuum to obtain a crude residue.[16][17]

  • Lactonization : Lovastatin exists in both an active hydroxy acid form and an inactive lactone form. To quantify the total yield, convert the hydroxy acid form to the lactone form by adding 1% trifluoroacetic acid to the extract and incubating for 10-20 minutes.[8][18]

  • Purification (Column Chromatography) :

    • Pack a silica gel column (60-120 mesh).

    • Dissolve the concentrated crude extract in a minimal amount of solvent.

    • Load the sample onto the column and elute using a solvent gradient (e.g., dichloromethane:ethyl acetate or benzene:acetonitrile).[8][19]

    • Collect fractions and analyze for the presence of lovastatin using Thin-Layer Chromatography (TLC).

    • Pool the pure fractions and concentrate under vacuum to crystallize the purified lovastatin.[16]

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) Method (Adapted from[8][20])

  • System : HPLC with a UV-Diode Array Detector.

  • Column : C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][20]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., ratio 65:35 v/v).[20]

  • Flow Rate : 1.0 - 1.5 mL/min.

  • Detection Wavelength : 238 nm.[8][20]

  • Procedure :

    • Prepare a standard curve using a certified lovastatin reference standard dissolved in the mobile phase.

    • Dissolve the purified sample in the mobile phase.

    • Inject 20 µL of the sample and standard solutions.

    • Identify the lovastatin peak by comparing its retention time with the standard.

    • Quantify the concentration of lovastatin in the sample by interpolating its peak area against the standard curve.

Visualizations: Pathways and Workflows

Lovastatin Biosynthesis Pathway

The biosynthesis of lovastatin in Aspergillus terreus is a complex process involving a dedicated gene cluster (lov cluster). The pathway begins with acetyl-CoA and malonyl-CoA and proceeds through two separate polyketide synthase (PKS) pathways to form the two main parts of the molecule, which are then joined.

Caption: Simplified biosynthetic pathway of lovastatin in A. terreus.

Experimental Workflow for Lovastatin Production and Isolation

This diagram outlines the logical flow from the initial fungal culture to the final purified product, encompassing the key experimental stages.

References

An In-depth Technical Guide to the Acetyllovastatin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the acetyllovastatin biosynthetic gene cluster, primarily focusing on the well-studied lovastatin gene cluster from Aspergillus terreus as a model. It is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis, fungal genetics, and statin production.

Introduction to Lovastatin and this compound

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed drug for lowering cholesterol. It is a fungal polyketide, with its acetylated form being this compound. The biosynthesis of these compounds is orchestrated by a cluster of genes that encode the necessary enzymes and regulatory proteins. Understanding this gene cluster is paramount for strain improvement and the potential production of novel statin derivatives.

The Lovastatin Biosynthetic Gene Cluster in Aspergillus terreus

The lovastatin biosynthetic gene cluster in A. terreus is a well-defined locus containing several key genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the regulation of the pathway.

Core Biosynthetic Genes

The core of the lovastatin pathway involves a series of enzymatic reactions to construct the complex chemical structure. The primary genes and their functions are summarized below.

GeneEncoded ProteinFunction
lovBLovastatin nonaketide synthase (LNKS)A multifunctional polyketide synthase (PKS) that iteratively condenses one acetyl-CoA and eight malonyl-CoA units to form the nonaketide backbone, dihydromonacolin L.
lovCEnoyl reductaseA putative enoyl reductase that acts on an intermediate during the polyketide chain assembly by LovB.
lovDDihydromonacolin L hydroxylaseA cytochrome P450 monooxygenase that hydroxylates dihydromonacolin L to produce monacolin J.
lovAAcyltransferaseTransfers the 2-methylbutyryl side chain from LovF to the C8 hydroxyl group of monacolin J, forming lovastatin.
lovFDiketide synthaseSynthesizes the α-S-methylbutyryl side chain from acetyl-CoA and two malonyl-CoA units.
Regulatory and Other Associated Genes

The expression of the biosynthetic genes is tightly controlled by specific transcription factors within and outside the cluster.

GeneEncoded ProteinFunction
lovEPathway-specific transcription factorA zinc-finger transcription factor that positively regulates the expression of the other genes within the lovastatin cluster.
lovGPutative hydrolaseMay be involved in the export of lovastatin or its intermediates.
lovHPutative oxidoreductaseNot part of the main cluster but is required for lovastatin biosynthesis.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process, beginning with primary metabolites and culminating in the final acetylated product.

Acetyllovastatin_Biosynthetic_Pathway cluster_backbone Polyketide Backbone Synthesis cluster_modification Post-PKS Modifications cluster_acetylation Final Acetylation Acetyl_CoA Acetyl_CoA LovB_LovC LovB (PKS) LovC (ER) Acetyl_CoA->LovB_LovC Malonyl_CoA Malonyl_CoA Malonyl_CoA->LovB_LovC Dihydromonacolin_L Dihydromonacolin_L LovB_LovC->Dihydromonacolin_L LovD LovD (Hydroxylase) Dihydromonacolin_L->LovD Monacolin_J Monacolin_J LovD->Monacolin_J LovA LovA (Acyltransferase) Monacolin_J->LovA LovF LovF (Diketide Synthase) Methylbutyryl_side_chain Methylbutyryl_side_chain LovF->Methylbutyryl_side_chain Methylbutyryl_side_chain->LovA Lovastatin Lovastatin LovA->Lovastatin O_acetyltransferase O-acetyltransferase Lovastatin->O_acetyltransferase This compound This compound O_acetyltransferase->this compound

Caption: Biosynthetic pathway of this compound from precursor metabolites.

The process initiates with the synthesis of the polyketide backbone, dihydromonacolin L, by the iterative action of the polyketide synthase LovB and the enoyl reductase LovC. Subsequently, LovD hydroxylates dihydromonacolin L to form monacolin J. In a parallel step, LovF synthesizes the α-S-methylbutyryl side chain. This side chain is then transferred by LovA to monacolin J to yield lovastatin. Finally, an O-acetyltransferase catalyzes the acetylation of lovastatin to produce this compound.

Regulation of the Lovastatin Gene Cluster

The expression of the lovastatin biosynthetic genes is a tightly regulated process involving both a pathway-specific regulator and global secondary metabolism regulators.

Lovastatin_Gene_Cluster_Regulation cluster_global Global Regulators cluster_pathway Pathway-Specific Regulation LaeA LaeA LovE LovE (Transcription Factor) LaeA->LovE + (activates) MreA MreA MreA->LovE + (activates) lov_genes lovA, lovB, lovC, lovD, lovF LovE->lov_genes + (activates transcription) Lovastatin Lovastatin lov_genes->Lovastatin biosynthesis

Caption: Regulatory network of the lovastatin gene cluster in A. terreus.

The pathway-specific transcription factor, LovE, is essential for the coordinated expression of the biosynthetic genes. The expression of lovE itself is under the control of global regulators of secondary metabolism in fungi, such as LaeA and MreA. These global regulators act as master switches, integrating environmental and developmental cues to control the production of secondary metabolites, including lovastatin.

Quantitative Data on Lovastatin Production

Efforts to improve lovastatin production often involve genetic engineering of the biosynthetic pathway and regulatory networks. The following table summarizes production data from various studies.

StrainGenetic ModificationTiter (mg/L)Fold IncreaseReference
A. terreus Wild Type-150-
A. terreus ΔlovGDeletion of lovG2501.67
A. terreus ΔlovHDeletion of lovH500.33
A. terreus with lovE overexpressionOverexpression of lovE~450~3.0
A. terreus with mreA overexpressionOverexpression of mreA~600~4.0
A. terreus with laeA overexpressionOverexpression of laeA~750~5.0

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthetic gene cluster.

Gene Knockout in A. terreus using CRISPR/Cas9

This protocol outlines a general workflow for targeted gene deletion in A. terreus.

Gene_Knockout_Workflow sgRNA_design 1. Design sgRNA targeting the gene of interest Cas9_sgRNA_plasmid 2. Construct Cas9/sgRNA expression plasmid sgRNA_design->Cas9_sgRNA_plasmid Transformation 4. Transform protoplasts with the plasmid Cas9_sgRNA_plasmid->Transformation Protoplast_prep 3. Prepare A. terreus protoplasts Protoplast_prep->Transformation Selection 5. Select transformants on appropriate medium Transformation->Selection Genomic_DNA_extraction 6. Extract genomic DNA from transformants Selection->Genomic_DNA_extraction PCR_sequencing 7. Verify gene deletion by PCR and sequencing Genomic_DNA_extraction->PCR_sequencing

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. terreus.

  • sgRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific region of the gene of interest.

  • Plasmid Construction: The designed sgRNA sequence is cloned into a vector containing the Cas9 nuclease gene under a suitable promoter for expression in A. terreus. A selection marker is also included.

  • Protoplast Preparation: Mycelia from a fresh culture of A. terreus are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: The CRISPR/Cas9 plasmid is introduced into the protoplasts, typically using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Regeneration: Transformed protoplasts are plated on a regeneration medium containing a selective agent to inhibit the growth of non-transformed cells.

  • Screening and Verification: Genomic DNA is extracted from the resulting colonies. PCR with primers flanking the target region is performed to screen for the desired deletion. The deletion is confirmed by Sanger sequencing of the PCR product.

Extraction and Quantification of Lovastatin by HPLC

This protocol describes the extraction and analysis of lovastatin from fungal cultures.

  • Sample Preparation:

    • Fungal mycelia are harvested from liquid culture by filtration.

    • The mycelia are dried and then ground to a fine powder.

    • A known mass of the powdered mycelia is extracted with a suitable organic solvent, such as methanol or acetonitrile, often with sonication or vigorous shaking.

    • The extract is centrifuged, and the supernatant is collected.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) is common.

    • Detection: Lovastatin is detected by UV absorbance, typically at 238 nm.

    • Quantification: The concentration of lovastatin in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a lovastatin standard.

Conclusion

The this compound biosynthetic gene cluster is a complex and highly regulated system. A thorough understanding of the genes, their functions, and the regulatory networks that control their expression is essential for the rational design of strategies to improve the production of lovastatin and its derivatives. The methodologies and data presented in this guide provide a foundation for further research and development in this field.

In Vitro Biological Activity of Lovastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in vitro biological activities of Lovastatin, a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Due to the limited publicly available data on the specific in vitro biological activities of Acetyllovastatin, this guide focuses on its parent compound, Lovastatin. A dedicated section summarizing the known information on this compound is included. This guide details Lovastatin's inhibitory effects on HMG-CoA reductase, its anti-cancer properties including induction of apoptosis and inhibition of cell proliferation, and its anti-inflammatory activities. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to support further research and drug development efforts.

Introduction to Lovastatin and this compound

Lovastatin is a fungal metabolite that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2][3] This inhibition forms the basis of its clinical use as a cholesterol-lowering agent. Beyond its effects on cholesterol synthesis, Lovastatin exhibits a range of other biological activities in vitro, including anti-cancer and anti-inflammatory properties.[4][5]

HMG-CoA Reductase Inhibition

The primary mechanism of action of Lovastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for the synthesis of cholesterol and various non-sterol isoprenoids.

Quantitative Data: HMG-CoA Reductase Inhibition
CompoundParameterValueAssay Conditions
LovastatinIC503.4 nMCell-free assay[6]
LovastatinIC500.013 µMHES 9 cell line[6]
LovastatinIC500.05 µMInhibition of [14C]acetate incorporation into cholesterol in HEP G2 cells[6]
LovastatinIC500.00005 µMInhibition of cellular HMG-CoA reductase in HEP G2 cells[6]

Anti-Cancer Activity

Lovastatin has demonstrated significant anti-cancer effects in a variety of cancer cell lines in vitro.[4] These effects are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.[7][8]

Inhibition of Cancer Cell Viability

Lovastatin reduces the viability of numerous cancer cell lines in a dose-dependent manner.

Quantitative Data: Inhibition of Cancer Cell Viability
Cell LineCancer TypeParameterValueIncubation Time
MDAMB468Breast CancerIC50 (lactone)9 µg/mL48 h[9]
MDAMB468Breast CancerIC50 (acid)8 µg/mL48 h[9]
MDAMB231Breast CancerIC50 (lactone)7 µg/mL48 h[9]
MDAMB231Breast CancerIC50 (acid)5 µg/mL48 h[9]
A549Lung CancerIC50 (lactone)76.7 µM48 h[10][11]
H358Lung CancerIC50 (lactone)45.2 µM48 h[10][11]
Ewing Sarcoma Cell LinesBone CancerIC50Micromolar rangeNot Specified[12]
Malignant Mesothelioma CellsMesothelioma-Appreciable apoptosis at 10 µM72 h[13]
Induction of Apoptosis

A key anti-cancer mechanism of Lovastatin is the induction of apoptosis in tumor cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspase cascades.[8]

Anti-Inflammatory Activity

Lovastatin has been shown to exert anti-inflammatory effects in vitro, although some studies report pro-inflammatory potentiation under specific conditions.[14][15] Its anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory mediators.

Quantitative Data: Anti-Inflammatory Effects
Cell TypeInflammatory StimulusMeasured EffectLovastatin Concentration% Inhibition
Human Neutrophils-Myeloperoxidase release0.01 µg/mL23%[14][16]
Human Neutrophils-Myeloperoxidase release0.1 µg/mL79%[14][16]
Human Neutrophils-Myeloperoxidase release1 µg/mL86%[14][16]

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17][18]

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • Test inhibitor (Lovastatin)

  • 96-well UV-transparent plate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.

  • Add the test inhibitor (Lovastatin at various concentrations) or vehicle control to appropriate wells/cuvettes.

  • Initiate the reaction by adding the HMG-CoA Reductase enzyme.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 15-20 seconds for 5-10 minutes.[17]

  • The rate of NADPH consumption is determined by the decrease in absorbance over time.

  • Calculate the percentage of inhibition relative to the vehicle control.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][7][19]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lovastatin or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

TUNEL Apoptosis Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[20][21][22][23][24][25][26]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TdT reaction buffer

  • TdT enzyme

  • Labeled dUTP (e.g., Br-dUTP, FITC-dUTP)

  • Antibody against the label (if using indirect detection)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fix and permeabilize the cells.

  • Incubate the cells with the TdT reaction mixture containing TdT enzyme and labeled dUTP to allow the labeling of 3'-OH ends of fragmented DNA.

  • If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.

  • Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

  • Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.

Signaling Pathways and Visualizations

Lovastatin's diverse biological activities are a consequence of its modulation of multiple intracellular signaling pathways, primarily stemming from the inhibition of the mevalonate pathway.

Mevalonate Pathway Inhibition

The primary effect of Lovastatin is the blockade of the mevalonate pathway. This not only reduces cholesterol synthesis but also depletes essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are key regulators of cell growth, differentiation, and survival.[1][2][3][27][28]

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) Isoprenoids->GGPP Cholesterol Cholesterol FPP->Cholesterol Ras Ras FPP->Ras Farnesylation Rho Rho GGPP->Rho Geranylgeranylation PrenylatedProteins Prenylated Proteins (Active) Ras->PrenylatedProteins Rho->PrenylatedProteins Lovastatin Lovastatin Lovastatin->HMGCoAReductase Inhibition HMGCoAReductase->Mevalonate

Figure 1. Inhibition of the Mevalonate Pathway by Lovastatin.

Induction of Apoptosis Signaling

Lovastatin-induced apoptosis involves multiple signaling cascades. By inhibiting the prenylation of Ras and Rho, Lovastatin can disrupt downstream pro-survival pathways like the PI3K/Akt and MAPK pathways. This can lead to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in the activation of caspases and the execution of apoptosis.[29]

Apoptosis_Pathway Lovastatin Lovastatin MevalonatePathway Mevalonate Pathway Lovastatin->MevalonatePathway Inhibition RasRho Ras/Rho Inactivation MevalonatePathway->RasRho Inhibition of Prenylation PI3KAkt PI3K/Akt Pathway RasRho->PI3KAkt Inhibition MAPK MAPK Pathway RasRho->MAPK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) PI3KAkt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MAPK->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. Simplified Apoptosis Signaling Pathway Induced by Lovastatin.

Anti-Inflammatory Signaling

Lovastatin's anti-inflammatory effects are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the prenylation of small GTPases, Lovastatin can interfere with signaling cascades that lead to the activation of IKK (IκB kinase), which in turn phosphorylates and promotes the degradation of IκBα. This prevents the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[30]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus Lovastatin Lovastatin MevalonatePathway Mevalonate Pathway Lovastatin->MevalonatePathway Inhibition RasRho Ras/Rho Inactivation MevalonatePathway->RasRho Inhibition of Prenylation IKK IKK Activation RasRho->IKK Inhibition IkBa IκBα Degradation IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_nucleus NF-κB InflammatoryGenes Inflammatory Gene Expression NFkB_in_nucleus->InflammatoryGenes Transcription

Figure 3. Lovastatin's Modulation of the NF-κB Anti-Inflammatory Pathway.

Conclusion

Lovastatin exhibits a wide range of potent biological activities in vitro, extending beyond its well-established role as an HMG-CoA reductase inhibitor. Its demonstrated anti-cancer and anti-inflammatory properties in various cell-based assays highlight its potential for further investigation in drug development for indications beyond hypercholesterolemia. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers in this field. Further studies are warranted to fully elucidate the in vitro biological profile of this compound and to understand its potential therapeutic applications.

References

Acetyllovastatin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Structural Determinants for HMG-CoA Reductase Inhibition

Core Principles of Lovastatin SAR

Lovastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[1] This open-ring form mimics the endogenous substrate of HMG-CoA reductase, HMG-CoA, and acts as a potent competitive inhibitor.[2][3] The structure of lovastatin, and by extension acetyllovastatin, can be dissected into three key regions, each contributing to its overall activity: the β-hydroxy acid (or lactone) moiety, the hexahydronaphthalene ring system, and the C8-ester side chain.

Table 1: Qualitative Structure-Activity Relationship of Lovastatin Analogs

Molecular RegionStructural FeatureImpact on HMG-CoA Reductase InhibitionCitation
Pharmacophore β-hydroxy acid (open lactone)Essential for binding to the active site of HMG-CoA reductase.[1][1]
Lactone (closed ring)Inactive prodrug form; requires in vivo hydrolysis to the active form.[4][4]
Binding Moiety Hexahydronaphthalene ringProvides the necessary hydrophobic interactions for anchoring the inhibitor within the enzyme's active site.[1][1]
Methyl group at C6-alphaEnhances inhibitory activity compared to mevastatin.[5][5]
Side Chain C8-ester groupInfluences the potency and pharmacokinetic properties of the molecule.[6][6]
Stereochemistry of the esterGenerally considered not critical for inhibitory binding.[2][2]
Ether vs. Ester linkageEther analogs are generally weaker inhibitors than the corresponding ester analogs.[6][6]

The Cholesterol Biosynthesis Pathway and HMG-CoA Reductase Inhibition

Lovastatin exerts its cholesterol-lowering effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[3] The inhibition of this enzyme leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMGCoASynthase HMG-CoA Synthase HMGCoAReductase HMG-CoA Reductase This compound This compound (Active Form) This compound->HMGCoAReductase Inhibits

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of lovastatin analogs with modified side chains involves the acylation of monacolin J, the polyketide core of lovastatin. The synthesis of this compound would follow a similar procedure, using an activated acetylating agent.

Protocol: Synthesis of this compound from Monacolin J

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups on the lactone moiety of monacolin J using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to ensure selective acylation at the C8 position.

  • Acylation: React the protected monacolin J with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Remove the protecting groups from the hydroxyl functions using an appropriate deprotection agent (e.g., tetrabutylammonium fluoride for silyl ethers).

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of this compound and its analogs against HMG-CoA reductase is typically determined using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT.

    • Prepare solutions of HMG-CoA and NADPH in the reaction buffer.

    • Prepare a solution of purified HMG-CoA reductase enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add varying concentrations of the test compound to the test wells. Add solvent vehicle to the control wells.

    • Add the HMG-CoA solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental and Logical Workflow for SAR Studies

The process of conducting SAR studies for novel HMG-CoA reductase inhibitors like this compound follows a logical progression from design and synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Analog Design (e.g., this compound) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification HMG_Assay HMG-CoA Reductase Inhibition Assay Purification->HMG_Assay IC50 IC50 Determination HMG_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A generalized workflow for structure-activity relationship studies.

Conclusion

The structure-activity relationship of this compound is fundamentally linked to the well-established SAR of the broader statin class. The key to its inhibitory activity lies in the β-hydroxy acid moiety, which effectively mimics the transition state of the HMG-CoA reductase catalyzed reaction. The hexahydronaphthalene core ensures proper orientation and binding within the enzyme's active site, while the C8-ester side chain, in this case, an acetyl group, modulates the compound's potency and physicochemical properties. While a detailed quantitative comparison of a series of this compound analogs is not currently available, the principles outlined in this guide provide a strong foundation for the rational design of novel and more effective HMG-CoA reductase inhibitors. Future research focusing on the systematic modification of the this compound scaffold and the generation of quantitative SAR data will be invaluable for advancing the development of next-generation statins.

References

The Therapeutic Potential of Acetyllovastatin: A Technical Guide to Core Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acetyllovastatin is a derivative of Lovastatin. Due to a scarcity of publicly available data specifically for this compound, this document leverages the extensive research conducted on its parent compound, Lovastatin, as a proxy to delineate its potential therapeutic targets and mechanisms of action. All quantitative data and experimental findings presented herein pertain to Lovastatin unless otherwise specified.

Introduction

This compound, a member of the statin family of drugs, holds significant promise beyond its established role in cholesterol management. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, this compound's mechanism of action extends deep into cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][2] This technical guide provides a comprehensive overview of the core therapeutic targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.

Primary Therapeutic Target: HMG-CoA Reductase

The principal molecular target of this compound is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for the synthesis of cholesterol and numerous non-steroidal isoprenoids.[4] By competitively inhibiting HMG-CoA reductase, this compound effectively depletes the cellular pool of mevalonate and its downstream products.[5]

Quantitative Data: Inhibition of HMG-CoA Reductase and Cellular Proliferation

The inhibitory potency of Lovastatin against HMG-CoA reductase and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies.

ParameterValueCell Line/SystemReference
HMG-CoA Reductase Inhibition
IC503.4 nMCell-free assay[6]
IC502.3 nMRat liver cells[7]
IC505 nMHepG2 (Human liver carcinoma)[7]
Inhibition of Ras Farnesylation
IC502.6 µM-[8]
Inhibition of Cell Proliferation
IC50160 µg/mLHeLa (Human cervical cancer)[7]
IC501.2 µMM14 (Melanoma)[4]
IC501.7 µMHT144 (Melanoma)[4]
IC500.9 µMDLRP (Lung cancer)[4]
IC501.3 µMH1299 (Lung cancer)[4]

Downstream Therapeutic Targets and Signaling Pathways

The inhibition of HMG-CoA reductase by this compound initiates a cascade of effects on several critical signaling pathways, presenting multiple avenues for therapeutic intervention, particularly in oncology.

The Mevalonate Pathway and Protein Prenylation

A key consequence of HMG-CoA reductase inhibition is the suppression of the mevalonate pathway, which is vital for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][10] These molecules are essential for the post-translational modification of small GTP-binding proteins, including members of the Ras and Rho families.[11][12] This process, known as prenylation, anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling.[11]

Mevalonate_Pathway_Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Prenylation Protein Prenylation Isoprenoids->Prenylation Ras_Rho Ras/Rho Activation Prenylation->Ras_Rho Proliferation Cell Proliferation & Survival Ras_Rho->Proliferation This compound This compound This compound->HMGCR Inhibits HMGCR->Mevalonate Catalyzes

Figure 1. Inhibition of the Mevalonate Pathway by this compound.

The Ras/ERK Signaling Pathway

The Ras family of small GTPases are critical oncogenes that, when activated, trigger downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, differentiation, and survival.[5] By inhibiting Ras farnesylation, this compound prevents its localization to the plasma membrane and subsequent activation, thereby attenuating ERK signaling.[5][13] This disruption of Ras signaling is a key mechanism behind the anti-cancer effects of statins.[14]

Ras_ERK_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits FPP Farnesyl Pyrophosphate HMGCR->FPP Ras Ras FPP->Ras Farnesylation Farnesylated_Ras Farnesylated Ras (Membrane-bound) Raf Raf Farnesylated_Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation

Figure 2. This compound-mediated disruption of Ras/ERK signaling.

Proteasome Inhibition and Cell Cycle Arrest

Independent of its effects on HMG-CoA reductase, the pro-drug, beta-lactone ring form of Lovastatin has been shown to inhibit the proteasome.[15][16] This inhibition leads to the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[15][16] These proteins play a crucial role in regulating the cell cycle, and their stabilization results in G1 cell cycle arrest, thereby halting cell proliferation.[15][16][17]

Proteasome_Inhibition cluster_0 This compound This compound (lactone form) Proteasome Proteasome This compound->Proteasome Inhibits Degradation Degradation Proteasome->Degradation Accumulation p21/p27 Accumulation p21_p27 p21/p27 p21_p27->Proteasome Targeted for Degradation G1_Arrest G1 Cell Cycle Arrest Accumulation->G1_Arrest

Figure 3. Proteasome inhibition leading to G1 cell cycle arrest.

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against HMG-CoA reductase.

Objective: To quantify the IC50 value of this compound for HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • This compound (or Lovastatin) at various concentrations

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the HMG-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC50 of this compound for cell viability in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.

Western Blot Analysis for Ras and Phospho-ERK

This protocol describes the detection of changes in protein levels and activation status in response to this compound treatment.

Objective: To assess the effect of this compound on the expression of total Ras and the phosphorylation of ERK.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Ras, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantification of Farnesyl Pyrophosphate (FPP)

This protocol outlines a method for measuring the intracellular levels of FPP.[9][10][18][19][20]

Objective: To quantify the reduction in FPP levels in cells treated with this compound.

Materials:

  • Cell culture treated with this compound

  • Extraction solvent (e.g., a mixture of butanol, ammonium hydroxide, and ethanol)[19]

  • Internal standard (e.g., ¹³C₅-FPP)[18]

  • High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS) or a fluorescence detector[18][19]

Procedure:

  • Harvest cells after treatment with this compound.

  • Perform a liquid-liquid or solid-phase extraction to isolate the isoprenoid pyrophosphates.[10][18]

  • Analyze the extracted samples using LC-MS/MS or HPLC with fluorescence detection (after derivatization).[18][19]

  • Quantify the FPP levels by comparing the peak area to a standard curve and normalizing to the internal standard.

Figure 4. A general experimental workflow for evaluating this compound.

In Vivo Antitumor Activity

Studies using animal models have demonstrated the in vivo efficacy of Lovastatin in inhibiting tumor growth and metastasis. For instance, in a mouse model of metastatic mammary cancer, Lovastatin treatment significantly reduced tumor volumes in a dose-dependent manner and inhibited lung metastasis.[21] In other models, Lovastatin has been shown to potentiate the antitumor activity of chemotherapeutic agents like doxorubicin.[22][23] These findings underscore the potential of this compound as a component of combination cancer therapy.

Animal ModelTreatment RegimenOutcomeReference
Mouse mammary carcinoma25 and 50 mg/kg, 3 times a week for 6 weeksDose-dependent reduction in tumor volume; inhibition of lung metastasis at the high dose[21]
Murine tumor models (Colon-26, v-Ha-ras-transformed NIH-3T3, Lewis lung carcinoma)Lovastatin (15 mg/kg for 10 days) + Doxorubicin (3 x 2.5 mg/kg)Significantly increased sensitivity to combined treatment compared to single agents[22]
HCC1954 xenograft mouse modelCombination of Lovastatin and LapatinibSynergistic effect in decreasing the size and weight of xenograft tumors[24]

Conclusion

This compound, through its potent inhibition of HMG-CoA reductase, presents a multifaceted approach to cancer therapy. By disrupting the mevalonate pathway, it effectively targets key cellular processes such as protein prenylation and downstream signaling through the Ras/ERK pathway. Furthermore, its potential to inhibit the proteasome and induce cell cycle arrest provides an additional, independent mechanism of antitumor activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in oncology and other disease areas. Future research should focus on delineating the specific pharmacological profile of this compound to build upon the extensive knowledge base of its parent compound, Lovastatin.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Acetyllovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of lovastatin, its conversion to acetyllovastatin, and the subsequent purification of the final product. The methodologies described are based on established fermentation, enzymatic, and chromatographic techniques.

Introduction

Lovastatin, a secondary metabolite produced by various fungi, notably Aspergillus terreus, is a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] this compound, a derivative of lovastatin, is of significant interest for research and development due to its potential applications. This document outlines a detailed workflow for the production of lovastatin through fermentation, its enzymatic conversion to the diol lactone intermediate (monacolin J), followed by the chemical acetylation to yield this compound, and finally, the purification of the target compound.

Overall Experimental Workflow

The process can be divided into four main stages:

  • Fermentation: Production of lovastatin using Aspergillus terreus.

  • Enzymatic Hydrolysis: Conversion of lovastatin to its diol lactone (monacolin J).

  • Acetylation: Synthesis of this compound from the diol lactone.

  • Purification: Isolation and purification of this compound to high purity.

Acetyllovastatin_Workflow cluster_0 Lovastatin Production cluster_1 Intermediate Synthesis cluster_2 Acetylation cluster_3 Purification Fermentation Aspergillus terreus Fermentation Extraction Lovastatin Extraction Fermentation->Extraction Hydrolysis Enzymatic Hydrolysis (Lovastatin Esterase) Extraction->Hydrolysis Crude Lovastatin Diol_Lactone Lovastatin Diol Lactone (Monacolin J) Hydrolysis->Diol_Lactone Acetylation_Reaction Acetylation (Vinyl Acetate) Diol_Lactone->Acetylation_Reaction Crude_this compound Crude This compound Acetylation_Reaction->Crude_this compound Silica_Chromatography Silica Gel Chromatography Crude_this compound->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC Pure_this compound Pure this compound (>99% Purity) Prep_HPLC->Pure_this compound Chemical_Transformations Lovastatin Lovastatin (Lactone Ring) Diol_Lactone Lovastatin Diol Lactone (Monacolin J) Lovastatin->Diol_Lactone  Enzymatic Hydrolysis  (Lovastatin Esterase) - Removes methylbutyryl group This compound This compound Diol_Lactone->this compound  Chemical Acetylation  (Vinyl Acetate, Lewis Acid) - Adds acetyl group to C8-hydroxyl

References

Application Note: Quantitative Analysis of Acetyllovastatin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Acetyllovastatin in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be accurate, precise, and robust for routine quality control and research applications.

Introduction

This compound is a semi-synthetic derivative of lovastatin, a potent inhibitor of HMG-CoA reductase used for lowering cholesterol. Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid) (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 238 nm
Run Time 10 minutes
Expected Retention Time Approximately 5-7 minutes
Reagents and Standards
  • This compound Reference Standard: Purity >99%

  • Acetonitrile: HPLC Grade

  • Water: HPLC Grade or Milli-Q

  • Phosphoric Acid: AR Grade

  • Methanol: HPLC Grade (for sample and standard preparation)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a solid dosage form)
  • Weighing: Weigh and finely powder not fewer than 20 tablets.

  • Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Centrifugation/Filtration: Centrifuge a portion of the solution at 4000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to remove any undissolved excipients.[2]

  • Final Dilution: Dilute the clear supernatant or filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The described HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Specificity No interference from common excipients

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) HPLC HPLC System (C18 Column, UV Detector) StandardPrep->HPLC Inject Standards SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) SamplePrep->HPLC Inject Samples Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection at 238 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Standard Peak Areas Quantification Quantification of this compound Integration->Quantification Sample Peak Areas Calibration->Quantification Use Calibration Curve Report Final Report Generation Quantification->Report G cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection cluster_output Output Organic Acetonitrile RetentionTime Retention Time Organic->RetentionTime Resolution Resolution Organic->Resolution Aqueous Water + Acid Aqueous->RetentionTime Aqueous->Resolution Ratio Ratio (65:35) Ratio->RetentionTime Ratio->Resolution StationaryPhase C18 StationaryPhase->RetentionTime StationaryPhase->Resolution Dimensions 250x4.6mm, 5µm Dimensions->RetentionTime Dimensions->Resolution Temperature 30°C Temperature->RetentionTime Temperature->Resolution Wavelength 238 nm PeakArea Peak Area Wavelength->PeakArea RetentionTime->PeakArea

References

Application Note and Protocol for Preparing Acetyllovastatin Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyllovastatin, an acetylated derivative of lovastatin, is a fungal metabolite that exhibits inhibitory activity against acetylcholinesterase, making it a compound of interest in drug discovery and development.[1][2] Accurate and reproducible experimental results in various biological assays depend on the correct preparation, handling, and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions, along with information on its solubility, stability, and storage to ensure the integrity of the compound for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₂₆H₃₈O₆[3][4]
Molecular Weight 446.58 g/mol [2][3][4]
Appearance White to off-white solidN/A
Solubility (DMSO) ≥ 250 mg/mL (≥ 559.81 mM)[2]

Recommended Solvents for Stock Solution Preparation

The choice of solvent is critical for dissolving this compound and ensuring its stability. Based on available data, the following solvents are recommended:

SolventConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO) ≥ 250 mg/mLPreferred solvent due to high solubility.[2]
Ethanol Soluble (based on Lovastatin data)Solubility of the parent compound, lovastatin, is 16 mg/mL.[5] It is advisable to test the solubility of this compound at the desired concentration.[5]
Methanol Soluble (based on Lovastatin data)Lovastatin solubility is 28 mg/mL.[5] It is recommended to verify the solubility for this compound.[5]

Note: For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid cytotoxicity.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for many in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * 446.58 g/mol * 1000 mg/g

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need: Mass (mg) = 0.010 mol/L * 0.001 L * 446.58 g/mol * 1000 mg/g = 4.4658 mg

  • Weigh the this compound:

    • Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add the desired volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to facilitate dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]

Workflow for Preparing this compound Stock Solution

G A Calculate Mass of This compound B Weigh this compound Powder A->B C Add Anhydrous, Sterile DMSO B->C D Vortex to Dissolve (Warm/Sonicate if needed) C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for this compound Stock Solution Preparation.

Stability and Storage

Proper storage is essential to maintain the integrity and activity of this compound stock solutions. The following table summarizes the recommended storage conditions and stability information.

Storage TemperatureDurationRemarksSource
-20°C 1 monthRecommended for short-term storage.[3][6]
-80°C 6 monthsIdeal for long-term storage to ensure stability.[3][6]
Room Temperature Not RecommendedStability at room temperature has not been extensively studied. To minimize degradation, solutions should be kept on ice during experiments and returned to long-term storage promptly.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Potential for Hydrolysis: As an acetylated compound, this compound may be susceptible to hydrolysis, especially in aqueous solutions or non-anhydrous solvents. It is recommended to use anhydrous solvents and prepare fresh dilutions in aqueous buffers or media immediately before use.

  • Solvent Effects in Assays: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments to account for any potential effects of the solvent on the biological system.

By following these guidelines, researchers can ensure the preparation of high-quality this compound stock solutions, leading to more reliable and reproducible results in their assays.

References

Application Notes and Protocols: Utilizing Acetyllovastatin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins, such as lovastatin, are a well-established class of drugs that inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Their mechanism of action involves competitive inhibition of HMGCR, leading to a reduction in cholesterol production.[1][2] Beyond their clinical use, the specificity of statins for HMGCR makes them valuable research tools.

This document outlines the conceptual use of a modified lovastatin, termed "Acetyllovastatin," as a chemical probe for studying the HMG-CoA reductase pathway and identifying on- and off-target interactions. For the purpose of these application notes, "this compound" refers to a lovastatin derivative functionalized with a reporter group (e.g., an alkyne or azide) via an acetyl linker, enabling its use in bioorthogonal chemistry applications such as click chemistry. This allows for the visualization and identification of target proteins in complex biological systems.

The protocols provided herein are designed to serve as a guide for researchers aiming to develop and utilize lovastatin-based chemical probes to investigate cellular metabolism, target engagement, and the broader biological effects of HMGCR inhibition.

Signaling Pathway

The HMG-CoA reductase pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids are essential for various cellular processes, including protein prenylation and cell signaling.[4][5] Lovastatin and its derivatives act by competitively inhibiting HMG-CoA reductase, thereby blocking the entire downstream pathway.[4][6]

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase (HMGCR) HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (e.g., FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMGCR->Mevalonate This compound This compound (Chemical Probe) This compound->HMGCR Inhibition

Caption: HMG-CoA Reductase Signaling Pathway.

Data Presentation

The following tables provide examples of quantitative data that can be generated using an this compound chemical probe. These are intended as templates for presenting experimental results.

Table 1: In Vitro HMG-CoA Reductase Inhibition

CompoundTargetAssay TypeIC50 (nM)
LovastatinHMGCREnzymatic Activity1.2
This compoundHMGCREnzymatic Activity5.8
Control CompoundHMGCREnzymatic Activity>10,000

Table 2: Cellular Target Engagement

CompoundCell LineAssay TypeEC50 (nM)
This compoundHEK293NanoBRET25.4
This compoundHepG2CETSA31.2
Control CompoundHEK293NanoBRET>50,000

Table 3: Quantitative Proteomics - Target Occupancy

ProteinGeneCellular LocalizationFold Enrichment (Probe vs. Control)
HMG-CoA ReductaseHMGCREndoplasmic Reticulum52.3
Squalene SynthaseFDFT1Endoplasmic Reticulum1.2
GAPDHGAPDHCytosol1.1

Experimental Protocols

Protocol 1: Conceptual Synthesis of a Clickable this compound Probe

This protocol describes a conceptual method for synthesizing an alkyne-functionalized this compound probe for use in click chemistry applications.

Synthesis_Workflow Lovastatin Lovastatin Hydrolysis Hydrolysis (e.g., LiOH) Lovastatin->Hydrolysis LovastatinAcid Lovastatin Acid Hydrolysis->LovastatinAcid Coupling Amide Coupling (e.g., HATU, DIPEA) LovastatinAcid->Coupling Probe Clickable this compound Probe Coupling->Probe AminoAlkyne Amino-alkyne linker AminoAlkyne->Coupling

Caption: Conceptual Synthesis Workflow.

Materials:

  • Lovastatin

  • Lithium hydroxide (LiOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Propargylamine (or other suitable amino-alkyne linker)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

  • Hydrolysis of Lovastatin: Dissolve lovastatin in a suitable solvent mixture (e.g., THF/water). Add LiOH and stir at room temperature until the lactone is fully hydrolyzed to the corresponding hydroxy acid, as monitored by TLC or LC-MS.

  • Acidification: Carefully acidify the reaction mixture with a weak acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extraction: Extract the lovastatin hydroxy acid into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the dried lovastatin hydroxy acid in anhydrous DMF. Add HATU and DIPEA, and stir for 10 minutes at room temperature.

  • Addition of Linker: Add propargylamine to the reaction mixture and stir at room temperature overnight.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final clickable this compound probe.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: In-gel Fluorescence Labeling of Target Proteins

This protocol details the use of the clickable this compound probe to label and visualize target proteins in cell lysates.

In_Gel_Fluorescence_Workflow CellCulture 1. Treat cells with This compound Probe Lysis 2. Lyse cells CellCulture->Lysis ClickChemistry 3. Perform Click Chemistry (e.g., with Azide-Fluorophore) Lysis->ClickChemistry SDS_PAGE 4. Separate proteins by SDS-PAGE ClickChemistry->SDS_PAGE Imaging 5. Visualize labeled proteins by in-gel fluorescence scanning SDS_PAGE->Imaging

Caption: In-gel Fluorescence Labeling Workflow.

Materials:

  • Clickable this compound probe

  • Cell line of interest (e.g., HepG2)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Click chemistry reaction buffer (e.g., containing copper(II) sulfate, TBTA, and a reducing agent like sodium ascorbate)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the clickable this compound probe at various concentrations for a specified time (e.g., 4 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Click Chemistry: To a defined amount of protein lysate (e.g., 50 µg), add the click chemistry reaction mix containing the azide-fluorophore. Incubate at room temperature for 1 hour, protected from light.

  • SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and load the samples onto an SDS-PAGE gel.

  • In-gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Cellular Target Engagement Assay using NanoBRET

This protocol describes a method to quantify the engagement of the this compound probe with HMGCR in living cells using the NanoBRET technology.

NanoBRET_Workflow Transfection 1. Transfect cells with HMGCR-NanoLuc fusion construct Plating 2. Plate transfected cells Transfection->Plating Treatment 3. Treat cells with NanoBRET tracer and varying concentrations of This compound Plating->Treatment SubstrateAddition 4. Add Nano-Glo substrate Treatment->SubstrateAddition Measurement 5. Measure luminescence and fluorescence to calculate BRET ratio SubstrateAddition->Measurement

Caption: NanoBRET Target Engagement Workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding HMGCR fused to NanoLuc luciferase

  • Transfection reagent

  • NanoBRET fluorescent tracer for HMGCR

  • This compound probe

  • Nano-Glo substrate

  • Plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Transfection: Transfect cells with the HMGCR-NanoLuc expression vector according to the manufacturer's protocol.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.

  • Compound Treatment: Prepare serial dilutions of the this compound probe. Add the NanoBRET tracer and the this compound dilutions to the cells and incubate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).

  • Substrate Addition: Add the Nano-Glo substrate to the wells.

  • BRET Measurement: Immediately measure the donor emission (luminescence at ~460 nm) and acceptor emission (fluorescence at ~610 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 4: Quantitative Proteomics for Target and Off-Target Identification

This protocol outlines a workflow for identifying the cellular targets and potential off-targets of the this compound probe using quantitative mass spectrometry.

Proteomics_Workflow SILAC 1. SILAC labeling of cells (Heavy vs. Light) Treatment 2. Treat 'Heavy' cells with This compound probe and 'Light' cells with DMSO SILAC->Treatment LysisMixing 3. Lyse and mix cell populations 1:1 Treatment->LysisMixing ClickChemistry 4. Click chemistry with Azide-Biotin LysisMixing->ClickChemistry Enrichment 5. Streptavidin enrichment of labeled proteins ClickChemistry->Enrichment MS 6. On-bead digestion and LC-MS/MS analysis Enrichment->MS Analysis 7. Data analysis to identify enriched proteins MS->Analysis

Caption: Quantitative Proteomics Workflow.

Materials:

  • SILAC labeling media and reagents

  • Clickable this compound probe

  • Azide-biotin conjugate

  • Streptavidin-coated magnetic beads

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • SILAC Labeling: Culture cells for at least five passages in "heavy" (e.g., 13C6, 15N2-lysine and 13C6-arginine) and "light" (normal isotopes) SILAC media.

  • Cell Treatment: Treat the "heavy"-labeled cells with the clickable this compound probe and the "light"-labeled cells with DMSO as a control.

  • Lysis and Mixing: Lyse the cells and combine the "heavy" and "light" lysates in a 1:1 protein ratio.

  • Click Chemistry: Perform a click reaction on the combined lysate using an azide-biotin conjugate to biotinylate the probe-labeled proteins.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the labeled proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution LC-MS/MS.

  • Data Analysis: Process the mass spectrometry data using software capable of SILAC-based quantification (e.g., MaxQuant). Identify proteins with a high "heavy/light" ratio as potential targets of the this compound probe.

References

Application Notes and Protocols for In Vivo Studies with Acetyllovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyllovastatin is the acetylated prodrug of lovastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a critical role in the endogenous synthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound, after its in vivo hydrolysis to the active form lovastatin, effectively reduces plasma cholesterol levels. These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetics of this compound, primarily focusing on a hypercholesterolemic rabbit model.

Mechanism of Action

This compound's therapeutic effect stems from its ability to lower cholesterol levels. As a prodrug, it is readily absorbed and subsequently hydrolyzed in vivo to its active form, lovastatin. Lovastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol concentrations, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby reducing total and LDL cholesterol levels.

Signaling Pathway Diagram

Cholesterol_Biosynthesis_Pathway cluster_inhibition Mechanism of Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_cellular_effect Cellular Effects This compound This compound (Prodrug) Lovastatin Lovastatin (Active Drug) This compound->Lovastatin Hydrolysis in vivo Lovastatin->inhibition HMG_CoA_Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Rate-limiting step Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Decreased_Cholesterol Decreased Intracellular Cholesterol Upregulated_LDL_Receptors Upregulated LDL Receptors on Hepatocytes Decreased_Cholesterol->Upregulated_LDL_Receptors Increased_LDL_Clearance Increased LDL Clearance from Blood Upregulated_LDL_Receptors->Increased_LDL_Clearance

Caption: Mechanism of this compound via inhibition of the cholesterol biosynthesis pathway.

Experimental Design and Protocols

A well-designed in vivo study is crucial for obtaining reliable and translatable data. The following protocols are based on established methodologies for evaluating statins in a diet-induced hypercholesterolemic rabbit model.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Baseline_Measurements Baseline Measurements (Blood samples, Body weight) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Diet_Induction Induction of Hypercholesterolemia (High-cholesterol diet) Randomization->Diet_Induction Drug_Administration Daily Oral Administration (Vehicle or this compound) Diet_Induction->Drug_Administration Monitoring Regular Monitoring (Clinical signs, Body weight, Food intake) Drug_Administration->Monitoring Pharmacokinetics Pharmacokinetic Study (Satellite group) Drug_Administration->Pharmacokinetics Blood_Sampling Periodic Blood Sampling (Lipid profile, Biochemistry) Monitoring->Blood_Sampling Terminal_Procedures Terminal Procedures (Necropsy, Organ weight, Histopathology) Blood_Sampling->Terminal_Procedures Data_Compilation Data Compilation and Statistical Analysis Terminal_Procedures->Data_Compilation Reporting Reporting of Results Data_Compilation->Reporting

Caption: General workflow for in vivo studies of this compound.

Protocol 1: Efficacy Study in a Hypercholesterolemic Rabbit Model

1.1. Objective: To evaluate the dose-dependent efficacy of this compound in reducing plasma lipid levels in a diet-induced hypercholesterolemic rabbit model.

1.2. Animals:

  • Species: New Zealand White rabbits.

  • Sex: Male.

  • Age: 3-4 months.

  • Weight: 2.5-3.0 kg.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

1.3. Experimental Groups:

  • Group 1 (n=8): Normal Control (Standard chow + Vehicle).

  • Group 2 (n=8): Hypercholesterolemic Control (High-cholesterol diet + Vehicle).

  • Group 3 (n=8): this compound - Low Dose (High-cholesterol diet + 5 mg/kg/day this compound).

  • Group 4 (n=8): this compound - Medium Dose (High-cholesterol diet + 10 mg/kg/day this compound).

  • Group 5 (n=8): this compound - High Dose (High-cholesterol diet + 20 mg/kg/day this compound).

1.4. Diet:

  • Standard Chow: Commercially available rabbit chow.

  • High-Cholesterol Diet: Standard chow supplemented with 0.5% - 1% cholesterol and 5% coconut oil.

1.5. Drug Preparation and Administration:

  • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administer the drug or vehicle orally via gavage once daily for the duration of the study (e.g., 8-12 weeks).

1.6. Experimental Procedure:

  • After acclimatization, collect baseline blood samples from the marginal ear vein after an overnight fast.

  • Induce hypercholesterolemia in Groups 2-5 by feeding the high-cholesterol diet for a pre-determined period (e.g., 2 weeks) prior to drug administration.

  • Initiate daily oral administration of the vehicle or this compound.

  • Monitor body weight and food consumption weekly.

  • Collect blood samples at regular intervals (e.g., every 4 weeks) after an overnight fast.

  • At the end of the study, euthanize the animals, perform a gross necropsy, and collect major organs (liver, kidneys, heart, aorta) for weight measurement and histopathological analysis.

1.7. Efficacy Endpoints:

  • Primary: Plasma Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG).

  • Secondary: Atherosclerotic lesion area in the aorta (quantified by en face analysis after staining with Sudan IV).

Protocol 2: Acute Oral Toxicity Study (LD50 Estimation)

2.1. Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rabbits.

2.2. Animals:

  • Species: New Zealand White rabbits.

  • Sex: Equal numbers of male and female animals.

  • Weight: 2.0-2.5 kg.

2.3. Experimental Design (Up-and-Down Procedure - OECD 425):

  • Fast animals overnight prior to dosing.

  • Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • The dosing interval between animals is typically 48 hours.

  • Continue the procedure until the stopping criteria are met as per the OECD guideline.

2.4. Observations:

  • Mortality.

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

  • Body weight changes.

  • Gross pathology at necropsy.

2.5. Data Analysis:

  • The LD50 is calculated using the maximum likelihood method.

Protocol 3: Sub-chronic Toxicity Study

3.1. Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 or 90 days in rabbits.

3.2. Animals and Groups:

  • Similar to the efficacy study, with both male and female animals in each group.

  • Group 1 (n=6/sex): Control (Vehicle).

  • Group 2 (n=6/sex): this compound - Low Dose.

  • Group 3 (n=6/sex): this compound - Medium Dose.

  • Group 4 (n=6/sex): this compound - High Dose.

  • Satellite groups for toxicokinetic analysis may be included.

3.3. Procedure:

  • Administer this compound or vehicle daily for the study duration.

  • Perform detailed clinical observations daily.

  • Measure body weight and food consumption weekly.

  • Conduct ophthalmological examinations before and at the end of the study.

  • Collect blood for hematology and clinical biochemistry at baseline and termination.

  • Collect urine for urinalysis at termination.

  • At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

3.4. Toxicity Endpoints:

  • Clinical signs, body weight, food consumption.

  • Hematology (e.g., RBC, WBC, platelets, hemoglobin).

  • Clinical biochemistry (e.g., ALT, AST, ALP, BUN, creatinine, glucose).[1]

  • Urinalysis (e.g., pH, protein, glucose, ketones).

  • Organ weights and histopathology of major organs.[1]

Protocol 4: Pharmacokinetic Study

4.1. Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, lovastatin, after a single oral dose in rabbits.

4.2. Animals and Groups:

  • A dedicated group of cannulated or non-cannulated rabbits (n=6).

4.3. Procedure:

  • Fast animals overnight.

  • Administer a single oral dose of this compound.

  • Collect blood samples (e.g., from the marginal ear vein or a catheter) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for concentrations of this compound and lovastatin using a validated analytical method (e.g., LC-MS/MS).

4.4. Pharmacokinetic Parameters:

  • Maximum plasma concentration (Cmax).

  • Time to reach maximum plasma concentration (Tmax).

  • Area under the plasma concentration-time curve (AUC).

  • Elimination half-life (t1/2).

  • Clearance (CL).

  • Volume of distribution (Vd).

Data Presentation

Table 1: Efficacy of this compound on Plasma Lipid Profile in Hypercholesterolemic Rabbits (Mean ± SD)
ParameterNormal ControlHypercholesterolemic ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)
Total Cholesterol (mg/dL) 55 ± 81550 ± 250980 ± 180650 ± 150 420 ± 120
LDL-Cholesterol (mg/dL) 20 ± 51300 ± 220750 ± 160480 ± 130 280 ± 100
HDL-Cholesterol (mg/dL) 25 ± 430 ± 635 ± 740 ± 845 ± 9
Triglycerides (mg/dL) 40 ± 10120 ± 25100 ± 2085 ± 1870 ± 15**
Aortic Lesion Area (%) <145 ± 830 ± 620 ± 5 12 ± 4
*p < 0.05, **p < 0.01 compared to Hypercholesterolemic Control. Data are representative and should be generated from specific studies.
Table 2: Sub-chronic (28-Day) Toxicity Study of this compound in Rabbits - Body and Organ Weights (Mean ± SD)
ParameterControl (Vehicle)This compound (Low Dose)This compound (Medium Dose)This compound (High Dose)
Final Body Weight (g) 3200 ± 1503150 ± 1603100 ± 1402900 ± 180
Liver Weight (g) 80 ± 582 ± 685 ± 795 ± 8
Relative Liver Weight (%) 2.50 ± 0.152.60 ± 0.182.74 ± 0.203.28 ± 0.25**
Kidney Weight (g) 20 ± 220.5 ± 2.221 ± 2.522 ± 2.8
Relative Kidney Weight (%) 0.63 ± 0.050.65 ± 0.060.68 ± 0.070.76 ± 0.08
Heart Weight (g) 7.5 ± 0.87.6 ± 0.97.4 ± 0.77.3 ± 0.8
Relative Heart Weight (%) 0.23 ± 0.020.24 ± 0.030.24 ± 0.020.25 ± 0.03
p < 0.05, **p < 0.01 compared to Control. Data are representative.
Table 3: Sub-chronic (28-Day) Toxicity Study of this compound in Rabbits - Blood Biochemistry (Mean ± SD)
ParameterControl (Vehicle)This compound (Low Dose)This compound (Medium Dose)This compound (High Dose)
ALT (U/L) 45 ± 850 ± 1090 ± 15250 ± 40**
AST (U/L) 60 ± 1265 ± 15120 ± 20350 ± 50
ALP (U/L) 100 ± 20110 ± 22130 ± 25180 ± 30*
BUN (mg/dL) 18 ± 319 ± 422 ± 535 ± 6
Creatinine (mg/dL) 1.0 ± 0.21.1 ± 0.31.3 ± 0.41.8 ± 0.5
Glucose (mg/dL) 100 ± 15105 ± 18110 ± 20115 ± 22
p < 0.05, **p < 0.01 compared to Control. Data are representative.[1]
Table 4: Pharmacokinetic Parameters of this compound and Lovastatin in Rabbits after a Single Oral Dose (Mean ± SD)
ParameterThis compoundLovastatin (Active Metabolite)
Cmax (ng/mL) 150 ± 3085 ± 20
Tmax (hr) 0.5 ± 0.11.5 ± 0.4
AUC (0-t) (ng*hr/mL) 350 ± 70450 ± 90
t1/2 (hr) 1.2 ± 0.33.5 ± 0.8
CL/F (L/hr/kg) -2.5 ± 0.6
Vd/F (L/kg) -12 ± 3
Data are representative and should be determined experimentally.

Conclusion

These application notes and protocols provide a robust framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data essential for the preclinical development of this promising cholesterol-lowering agent. It is imperative to conduct all animal studies in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Acetyllovastatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyllovastatin is a derivative of lovastatin, a member of the statin class of drugs used to lower cholesterol. The structural characterization and quantification of this compound and its metabolites are critical in pharmaceutical development and quality control. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. This document provides a detailed overview of the fragmentation behavior of this compound under mass spectrometric conditions and a comprehensive protocol for its analysis.

I. Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in mass spectrometry is largely influenced by its chemical structure, which includes a lactone ring, a decalin ring system, and an acetylated ester side chain. Electrospray ionization (ESI) is a common ionization technique for statins, typically forming protonated molecules [M+H]⁺ in positive ion mode. The subsequent collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns.

Based on the known fragmentation of lovastatin and other similar statins, the fragmentation of this compound is expected to follow key pathways including the loss of the acetyl group, elimination of the ester side-chain, dehydration, and cleavage of the lactone moiety.

Data Presentation: Predicted Fragmentation of this compound

The table below summarizes the predicted major fragment ions of this compound upon ESI-MS/MS analysis in positive ion mode. The exact mass of this compound (C26H38O6) is 446.2668 g/mol .

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription of Fragmentation
447.27 [M+H]⁺405.2642.01 (C2H2O)Loss of the acetyl group as ketene.
447.27 [M+H]⁺387.2560.02 (C2H4O2)Loss of acetic acid from the ester side chain.
447.27 [M+H]⁺303.20144.07 (C8H12O2 + H2O)Cleavage of the ester side chain and subsequent dehydration.
387.25369.2418.01 (H2O)Dehydration of the ion formed after loss of acetic acid.
303.20285.1918.01 (H2O)Dehydration of the decalin ring system.

II. Experimental Protocols

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load 1 mL of the sample (e.g., plasma, dissolved formulation) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute this compound with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

B. Liquid Chromatography (LC) Conditions

  • Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Quantifier: 447.3 > 387.3

    • Qualifier: 447.3 > 303.2

III. Mandatory Visualizations

Diagram 1: Predicted Fragmentation Pathway of this compound

Acetyllovastatin_Fragmentation M This compound [M+H]⁺ m/z = 447.27 F1 [M+H - C₂H₂O]⁺ m/z = 405.26 M->F1 - C₂H₂O (Ketene) F2 [M+H - C₂H₄O₂]⁺ m/z = 387.25 M->F2 - C₂H₄O₂ (Acetic Acid) F3 [M+H - C₈H₁₂O₂ - H₂O]⁺ m/z = 303.20 M->F3 - C₈H₁₂O₂ - H₂O F4 [M+H - C₂H₄O₂ - H₂O]⁺ m/z = 369.24 F2->F4 - H₂O F5 [M+H - C₈H₁₂O₂ - 2H₂O]⁺ m/z = 285.19 F3->F5 - H₂O Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SPE_Condition SPE Cartridge Conditioning SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Dry Evaporation SPE_Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Ionization ESI Ionization (Positive Mode) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Application Notes and Protocols for Acetyllovastatin in Enzyme Inhibition Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It is important to note that Lovastatin itself is an inactive lactone prodrug.[3] For in vitro enzyme inhibition studies, it must be converted to its active hydroxy acid form, mevinolinic acid (also referred to as lovastatin acid), through hydrolysis.[3][4] This active form acts as a competitive inhibitor of HMG-CoA reductase with high potency.[4][5][6]

These application notes provide detailed protocols for the use of the active form of lovastatin in HMG-CoA reductase inhibition kinetics studies, guidance on data interpretation, and visualization of the relevant biological pathways.

Mechanism of Action

The active, hydroxy acid form of lovastatin is a structural analog of the HMG-CoA substrate. It competitively binds to the active site of HMG-CoA reductase, preventing the binding of HMG-CoA and thereby inhibiting the conversion of HMG-CoA to mevalonate.[7] This reaction is a critical step in the synthesis of cholesterol and other isoprenoids.[8] The inhibition of this pathway leads to a downstream reduction in cholesterol levels.

Quantitative Data Summary

The inhibitory potency of lovastatin and its active form, lovastatin acid, against HMG-CoA reductase has been determined in various studies. The following table summarizes key quantitative data for easy comparison.

InhibitorParameterValueAssay ConditionsReference
Lovastatin Acid (Mevinolinic Acid)K_i_0.6 nMCell-free assay[4][5][6]
LovastatinIC_50_3.4 nMCell-free assay[9][10]
LovastatinIC_50_2.3 nMRat liver cells[11]
LovastatinIC_50_5.0 nMHepG2 cells (human liver hepatocellular carcinoma)[11]

Experimental Protocols

Preparation of Active Lovastatin (Lovastatin Acid) from Lovastatin

Objective: To hydrolyze the inactive lactone prodrug lovastatin to its active hydroxy acid form for use in in vitro HMG-CoA reductase inhibition assays.

Materials:

  • Lovastatin

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 N)

  • Hydrochloric acid (HCl) solution (e.g., 1 N)

  • pH meter

  • Stir plate and stir bar

  • Rotary evaporator (optional)

Procedure:

  • Dissolve lovastatin in ethanol.

  • Add an equimolar amount of NaOH solution to the lovastatin solution.

  • Stir the mixture at room temperature for approximately 1 hour to facilitate the hydrolysis of the lactone ring.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the conversion.

  • Neutralize the solution by adding HCl solution dropwise until a pH of approximately 7.0-7.5 is reached.

  • The resulting solution contains the sodium salt of lovastatin acid (sodium mevinolinate) and can be used directly in the assay or further purified. If desired, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Determine the final concentration of the active inhibitor spectrophotometrically or by HPLC.

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory effect of lovastatin acid on the activity of HMG-CoA reductase by monitoring the consumption of NADPH.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP+, which results in a decrease in absorbance at 340 nm.[1][2]

Materials:

  • Purified HMG-CoA reductase enzyme

  • Lovastatin acid (prepared as described above)

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[1]

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic measurement capabilities at 340 nm, thermostatted at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of lovastatin acid in the assay buffer.

    • Prepare serial dilutions of the lovastatin acid stock solution to obtain a range of desired inhibitor concentrations.

    • Prepare working solutions of HMG-CoA and NADPH in the assay buffer. Keep all solutions on ice.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Blank (No Enzyme): Assay Buffer, HMG-CoA, and NADPH.

      • Control (No Inhibitor): Assay Buffer, HMG-CoA, NADPH, and HMG-CoA reductase.

      • Inhibitor Wells: Assay Buffer, HMG-CoA, NADPH, HMG-CoA reductase, and varying concentrations of lovastatin acid.

    • The final reaction volume is typically 200 µL. A suggested composition is:

      • 174 µL Assay Buffer (and inhibitor/vehicle)

      • 12 µL HMG-CoA solution

      • 4 µL NADPH solution

      • 10 µL HMG-CoA reductase solution

  • Reaction Initiation and Measurement:

    • Pre-warm the microplate to 37°C.

    • Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (reaction velocity) for each well from the linear portion of the absorbance vs. time plot. The rate is proportional to the slope of this line.

    • Calculate the percent inhibition for each concentration of lovastatin acid using the following formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (K_i_) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Downstream Multiple Steps Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Lovastatin Lovastatin Acid (Active Form) Lovastatin->HMG_CoA_Reductase Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase by lovastatin acid.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Lovastatin Acid (Active Inhibitor) Setup_Plate Set up 96-well plate (Blank, Control, Inhibitor wells) Prep_Inhibitor->Setup_Plate Prep_Reagents Prepare Assay Reagents (Buffer, HMG-CoA, NADPH) Prep_Reagents->Setup_Plate Add_Enzyme Initiate reaction with HMG-CoA Reductase Setup_Plate->Add_Enzyme Measure_Abs Kinetic measurement of Absorbance at 340 nm (37°C) Add_Enzyme->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Kinetic_Analysis Determine Ki and Mode of Inhibition Calc_Rate->Kinetic_Analysis Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

References

Application Note: GC-MS Analysis of Acetyllovastatin Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust protocol for the derivatization of Acetyllovastatin to enable sensitive and accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves a two-step process of hydrolysis followed by silylation, which effectively converts the non-volatile this compound into a thermally stable derivative suitable for GC-MS analysis. This protocol is essential for quality control in drug manufacturing and for pharmacokinetic studies in drug development.

Introduction

This compound, a derivative of the cholesterol-lowering drug lovastatin, requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to its low volatility and thermal lability. The presence of a hydroxyl group and a lactone ring in its structure necessitates a chemical modification to increase its volatility and thermal stability. The most common and effective derivatization technique for compounds like this compound is silylation. This protocol outlines a detailed procedure for the hydrolysis of the lactone ring followed by the silylation of the resulting hydroxyl and carboxyl groups to form their respective trimethylsilyl (TMS) ethers and esters.

Experimental Protocol

This protocol is adapted from established methods for the derivatization of structurally similar statins.

2.1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas, high purity

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Standard laboratory glassware

  • Heating block or water bath

  • GC-MS system

2.2. Standard Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in methanol.

2.3. Derivatization Procedure

  • Hydrolysis:

    • Pipette 1 mL of each standard solution (and sample solution) into a glass test tube.

    • Add 1 mL of 0.1 M NaOH solution to each tube.

    • Heat the mixture at 50°C for 30 minutes in a heating block or water bath to facilitate the hydrolysis of the lactone ring.

    • Allow the tubes to cool to room temperature.

    • Neutralize the solution by adding 1 mL of 0.1 M HCl.

  • Extraction:

    • Add 2 mL of ethyl acetate to each tube.

    • Vortex for 1 minute to extract the hydrolyzed this compound into the organic layer.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.

  • Drying:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Silylation:

    • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the tubes tightly and heat at 70°C for 60 minutes.

    • Allow the tubes to cool to room temperature before GC-MS analysis.

2.4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound.

ParameterExpected Value
Retention Time (min) 15 - 20
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL
Linearity (R²) > 0.99
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Diagrams

DerivatizationWorkflow start Start: this compound Sample hydrolysis Step 1: Hydrolysis (NaOH, 50°C, 30 min) start->hydrolysis neutralization Neutralization (HCl) hydrolysis->neutralization extraction Step 2: Liquid-Liquid Extraction (Ethyl Acetate) neutralization->extraction drying Step 3: Evaporation (Nitrogen Stream, 40°C) extraction->drying silylation Step 4: Silylation (BSTFA + 1% TMCS, 70°C, 60 min) drying->silylation analysis GC-MS Analysis silylation->analysis end End: Quantitative Data analysis->end

Caption: Experimental workflow for the derivatization of this compound.

LogicalRelationship This compound This compound (Low Volatility, Thermally Labile) derivatization Derivatization (Hydrolysis + Silylation) This compound->derivatization Enables tms_derivative TMS-Acetyllovastatin Derivative (High Volatility, Thermally Stable) derivatization->tms_derivative Creates gcms GC-MS Analysis tms_derivative->gcms Allows quantification Accurate Quantification gcms->quantification Leads to

Caption: Logical relationship of derivatization for GC-MS analysis.

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Acetyllovastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges with Acetyllovastatin in aqueous buffers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound, like its parent compound lovastatin, is a lipophilic molecule with inherently low water solubility.[1][2] Its large, non-polar structure makes it difficult to dissolve in polar solvents like water or standard aqueous buffers without assistance. This poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced efficacy in experiments.[3]

Q2: What is the most common starting point for dissolving this compound for in-vitro experiments?

The most common laboratory practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO).[][5] This stock is then added to the aqueous buffer in a small volume to reach the final desired concentration. It is critical to keep the final percentage of the organic solvent as low as possible (typically well below 1%) to avoid solvent effects on the experimental system and to prevent the drug from precipitating.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed, ranging from simple adjustments to more complex formulations. The main approaches include:

  • pH Adjustment: Modifying the pH of the buffer can ionize the molecule, increasing its solubility.[][6]

  • Co-solvents: Using water-miscible organic solvents reduces the overall polarity of the solvent system, allowing for better dissolution of hydrophobic compounds.[7][8]

  • Surfactants: These agents form micelles that encapsulate the drug, increasing its apparent solubility in water.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. This compound can form an inclusion complex with a cyclodextrin, which then dissolves readily in water.[11][12]

  • Solid Dispersions: This advanced technique involves dispersing the drug in a hydrophilic polymer matrix, which can significantly enhance dissolution rates by presenting the drug in an amorphous, higher-energy state.[13][14]

Q4: My compound is precipitating when I dilute my DMSO stock into my buffer. What can I do?

This is a common issue that occurs when the drug's solubility limit in the final buffer/co-solvent mixture is exceeded. See the Troubleshooting Guide in Section 2 for a detailed breakdown of causes and solutions.

Section 2: Troubleshooting Guide

Issue: this compound precipitates from the solution during or after dilution of an organic stock into an aqueous buffer.

This guide helps you diagnose and solve the most common precipitation issues encountered during experiments.

Possible CauseRecommended Solution(s)
Final Co-solvent Concentration is Too Low The final concentration of the organic co-solvent (e.g., DMSO) is insufficient to keep the drug dissolved in the aqueous medium. Solution: While aiming for the lowest possible co-solvent level, a slight increase may be necessary. Test a range of final concentrations (e.g., 0.1%, 0.2%, 0.5%) to find the optimal balance for solubility and minimal biological interference.
Buffer pH is Not Optimal The pH of your buffer may be in a range where this compound is least soluble. Solution: Systematically prepare buffers across a range of pH values (e.g., 6.0, 7.4, 8.0) to determine the pH at which solubility is maximized.[]
Final Drug Concentration Exceeds Solubility Limit You are attempting to prepare a solution at a concentration higher than the compound's intrinsic solubility in that specific medium. Solution: Lower the target final concentration of this compound. If a higher concentration is required, you must employ a more robust solubility enhancement technique, such as using surfactants or cyclodextrins.[9][11]
Poor Mixing Technique Adding the concentrated stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to immediate precipitation. Solution: Add the stock solution dropwise into the buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. Sonication can also help re-dissolve fine precipitates.
Temperature Effects Solubility is often temperature-dependent. A decrease in temperature after dissolution can cause the compound to crash out of solution. Solution: Prepare and use the solution at a constant, controlled temperature. Gently warming the solution may help, but ensure the temperature is compatible with your experimental setup and drug stability.[15]

Section 3: Experimental Protocols for Solubility Enhancement

pH Adjustment

Principle: For ionizable drugs, adjusting the pH of the solution can convert the molecule into its more soluble salt form.[2] This is one of the simplest and most effective methods if the compound has an appropriate pKa value.

Protocol:

  • Determine if this compound has ionizable functional groups amenable to pH modification.

  • Prepare a series of buffers (e.g., phosphate, Tris) with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO).

  • In separate vials, add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.

  • Mix thoroughly by vortexing and/or sonicating.

  • Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Visually inspect for any precipitation.

  • For quantitative analysis, filter the solutions through a 0.22 µm filter to remove any undissolved particles and measure the concentration of the filtrate using a validated analytical method like HPLC-UV.

Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture, thereby increasing the solubility of non-polar drugs.[] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[15]

Protocol:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Prepare a series of aqueous buffer solutions containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of solid this compound powder to each buffer/co-solvent mixture.

  • Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the drug concentration using a suitable analytical method (e.g., HPLC-UV).

Cyclodextrin Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule is encapsulated within the CD's lipophilic cavity, while the hydrophilic outer surface of the CD allows the entire complex to dissolve in water.[7]

Protocol:

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is commonly used.

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of solid this compound to each CD solution.

  • Follow steps 4-6 from the Co-solvent Systems protocol (Section 3.2) to determine the equilibrium solubility.

  • The resulting data can be used to generate a phase-solubility diagram to determine the complexation efficiency.

Section 4: Data Presentation

Quantitative solubility data for this compound is not widely published. However, the following tables provide a framework for how to compare strategies and present data, using results for the structurally similar and well-studied statin, Atorvastatin, as an illustrative example.

Table 1: Qualitative Comparison of Common Solubility Enhancement Strategies

StrategyPrinciple of ActionKey AdvantagesKey DisadvantagesBest For...
pH Adjustment Ionization of the drug molecule.[]Simple, cost-effective, easy to implement.Only effective for ionizable drugs; risk of pH-driven degradation.Initial screening; in vitro buffer systems.
Co-solvents Reduces solvent polarity.[7]Effective for many non-polar drugs; well-understood mechanism.Potential for solvent toxicity in biological assays; can precipitate on dilution.Formulations where organic solvents are tolerated.
Surfactants Micellar encapsulation.[10]High solubilization capacity for very insoluble compounds.Can interfere with biological assays; complex formulation.Lipid-based formulations; challenging compounds.
Cyclodextrins Inclusion complex formation.[12]High biocompatibility; can improve stability.Can be expensive; requires specific molecular geometry for complexation.Both in vitro and in vivo applications.
Solid Dispersion Creates a high-energy amorphous form.[14]Significant increase in dissolution and bioavailability.[13][16]Complex manufacturing process (e.g., spray drying, hot-melt extrusion); potential for physical instability.Oral dosage form development.

Table 2: Illustrative Solubility Data for Atorvastatin Using Different Enhancement Methods (Note: This data is based on published studies of Atorvastatin and serves as an example of expected outcomes.)

Formulation / MethodCarrier / Co-solventDrug:Carrier RatioSolubility / Dissolution ImprovementReference
Pure Atorvastatin--Baseline (Aqueous Solubility < 0.1 mg/mL)[1]
Solid DispersionPoloxamer 1881:4~88% drug release in 45 minutes[14]
Solid DispersionNeem Gum1:6Significant solubility enhancement[1][16]
Inclusion Complexβ-Cyclodextrin1:1Significant increase in dissolution rate[14]

Section 5: Visual Guides and Workflows

Diagram 1: Workflow for Selecting a Solubility Enhancement Strategy

G start Start: this compound Insoluble in Buffer q1 Is an organic co-solvent (e.g., <1% DMSO) acceptable in the final assay? start->q1 p1 Prepare concentrated stock in DMSO/Ethanol. Add to buffer while vortexing. q1->p1 Yes p2 Is the compound ionizable? q1->p2 No a1_yes Yes a1_no No q2 Is solubility still too low or does it precipitate? p1->q2 q2->p2 Yes end_ok Solution is Ready for Experiment q2->end_ok No a2_yes Yes a2_no No p3 Optimize buffer pH to maximize solubility p2->p3 Yes p4 Consider advanced methods: - Cyclodextrin Complexation - Surfactant Solubilization p2->p4 No a2_1_yes Yes a2_1_no No p3->end_ok p4->end_ok

Caption: A decision tree for selecting an appropriate solubility method.

Diagram 2: Mechanisms of Solubility Enhancement

G Mechanisms of Solubility Enhancement cluster_0 A: Co-Solvent cluster_1 B: Surfactant (Micelle) cluster_2 C: Cyclodextrin Complex W1 H2O CS Co-Solvent W1->CS reduces polarity Drug1 Drug CS->Drug1 solubilizes S1 S2 S1->S2 S3 S2->S3 S4 S3->S4 S5 S4->S5 S6 S5->S6 S7 S6->S7 S8 S7->S8 S8->S1 Drug2 Drug note1 Hydrophobic drug is encapsulated in the micelle core CD Cyclodextrin note2 Hydrophilic Exterior CD->note2 Drug3 Drug Drug3->CD forms inclusion complex

Caption: How co-solvents, surfactants, and cyclodextrins improve solubility.

Diagram 3: Troubleshooting Flowchart for Precipitation

G start Problem: Precipitation Observed q1 Did precipitation occur immediately upon mixing? start->q1 a1_yes Likely due to poor mixing or exceeding local solubility limit. q1->a1_yes Yes a1_no Precipitation occurred over time. q1->a1_no No s1 Solution: 1. Add stock slowly to buffer   while vortexing. 2. Try sonicating the mixture. a1_yes->s1 q2 Was there a change in temperature? a1_no->q2 a2_yes Temperature-dependent solubility issue. q2->a2_yes Yes a2_no Indicates general solubility limit is exceeded in the final buffer. q2->a2_no No s2 Solution: Maintain constant temperature. Avoid refrigeration if possible. a2_yes->s2 s3 Solution: 1. Lower final drug concentration. 2. Increase final co-solvent %. 3. Use advanced method   (pH, Cyclodextrin). a2_no->s3

Caption: A step-by-step guide to diagnosing precipitation issues.

References

troubleshooting Acetyllovastatin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Acetyllovastatin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is a prodrug of lovastatin. Its primary degradation pathway involves the hydrolysis of the acetyl group, which converts this compound into Lovastatin. Lovastatin itself can then undergo further degradation, primarily through the hydrolysis of its lactone ring to form the corresponding hydroxy acid. This process is reversible and highly dependent on pH.

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound and its active form, Lovastatin, is primarily affected by:

  • pH: Both acidic and basic conditions can accelerate the hydrolysis of the acetyl group and the lactone ring. Lovastatin is generally most stable in a slightly acidic to neutral pH range (pH 3-5).

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation.

  • Solvents: The type of solvent used can significantly impact stability. Polar protic solvents like water and methanol can facilitate hydrolysis, while non-polar aprotic solvents may offer better stability.

  • Enzymes: In biological matrices such as plasma or liver microsomes, esterases can rapidly hydrolyze the acetyl group, converting this compound to Lovastatin.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to:

  • Maintain a slightly acidic to neutral pH (pH 3-5) for aqueous solutions.

  • Work at low temperatures (e.g., on ice) whenever possible.

  • Use freshly prepared solutions.

  • Store stock solutions and samples at -20°C or -80°C in appropriate solvents.

  • Minimize exposure to light by using amber vials or covering containers with foil.

  • When working with biological samples, consider using esterase inhibitors if the focus is on the acetylated form.

Q4: What are the common degradation products of this compound?

A4: The primary degradation product of this compound is Lovastatin . Lovastatin can then be hydrolyzed to its hydroxy acid form . Other minor degradation products may arise from oxidation or photodegradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound degradation during your experiments.

Observed Problem Potential Cause Recommended Solution
Low or no detectable this compound peak in HPLC analysis. Rapid hydrolysis to Lovastatin due to inappropriate sample handling (e.g., high pH, high temperature).Prepare samples in a slightly acidic buffer (pH 4-5) and keep them on ice. Analyze samples as quickly as possible after preparation.
Appearance of unexpected peaks in the chromatogram. Degradation of this compound into Lovastatin and its hydroxy acid form.Co-inject with Lovastatin and Lovastatin hydroxy acid standards to confirm the identity of the degradation peaks. Review and optimize sample preparation and storage conditions.
Inconsistent results between replicate experiments. Variable degradation rates due to fluctuations in experimental conditions (pH, temperature, time).Standardize all experimental parameters meticulously. Use a consistent source and preparation method for all buffers and solutions.
Loss of compound activity in cell-based assays. Conversion of the prodrug this compound to the active Lovastatin, followed by lactone ring opening to the less active hydroxy acid.Monitor the conversion of this compound to Lovastatin. Ensure that the pH of the cell culture medium is within a stable range for the lactone form of Lovastatin if that is the intended active species.

Quantitative Data on Lovastatin Degradation

As this compound rapidly converts to Lovastatin, the stability of Lovastatin is a critical factor in many experimental settings. The following table summarizes the degradation kinetics of Lovastatin under different conditions.

Condition pH Temperature (°C) Rate Constant (k) Half-life (t½) Reference
Acidic Hydrolysis1.0701.88 x 10⁻² s⁻¹ (First-order)~37 seconds[2]
Basic Hydrolysis13.0702.35 x 10⁻⁴ mol L⁻¹ s⁻¹ (Zero-order)Not applicable[2]
Neutral Aqueous Solution7.025Slower degradation, equilibrium between lactone and hydroxy acid-General knowledge
Slightly Acidic Solution3-525Maximum stability observed in this pH range-[3]

Note: The provided kinetic data is for Atorvastatin, another statin, but illustrates the general principles of statin degradation under acidic and basic conditions. Specific rates for Lovastatin may vary.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis to Minimize Degradation

  • Buffer Preparation: Prepare a mobile phase and sample diluent with a slightly acidic pH, for instance, a phosphate buffer at pH 4.5.

  • Stock Solution: Prepare a stock solution of this compound in a non-polar aprotic solvent like acetonitrile or DMSO. Store at -20°C or below.

  • Working Solutions: Dilute the stock solution with the pre-chilled, slightly acidic buffer immediately before analysis.

  • Sample Handling: Keep all samples, vials, and solutions on ice or in a refrigerated autosampler set to 4°C throughout the process.

  • Analysis: Inject the samples into the HPLC system without delay.

Protocol 2: Stability Testing of this compound in Aqueous Buffers

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: Add a known concentration of this compound to each buffer and incubate at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by adding the aliquot to a pre-chilled solvent (e.g., acetonitrile) to precipitate proteins if present and halt the reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of Lovastatin and other degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Acetyllovastatin_Degradation_Pathway This compound This compound Lovastatin Lovastatin (Active Form) This compound->Lovastatin Hydrolysis of Acetyl Group (pH, Temp, Esterases) Hydroxy_Acid Lovastatin Hydroxy Acid (Inactive Form) Lovastatin->Hydroxy_Acid Lactone Ring Hydrolysis (pH > 5, Temp)

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Start: Inconsistent Results or Unexpected Peaks check_params Review Experimental Parameters (pH, Temp, Solvent) start->check_params check_storage Evaluate Sample Storage (Temp, Light, Duration) start->check_storage optimize_protocol Optimize Sample Preparation Protocol check_params->optimize_protocol check_storage->optimize_protocol use_standards Co-inject with Degradation Product Standards optimize_protocol->use_standards Yes stability_study Perform a Forced Degradation Study optimize_protocol->stability_study No end End: Stable and Reproducible Results use_standards->end stability_study->end

Caption: Troubleshooting workflow for this compound degradation.

References

Optimizing Acetyllovastatin Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Acetyllovastatin concentration for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, a derivative of lovastatin, is presumed to act as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is a critical rate-limiting step in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound can deplete downstream products of the pathway, including cholesterol and isoprenoids. This disruption of the mevalonate pathway can lead to various cellular effects, including inhibition of cell proliferation and induction of apoptosis.

HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids (e.g., FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol CellProliferation Cell Proliferation & Membrane Integrity Cholesterol->CellProliferation This compound This compound This compound->HMG_CoA_Reductase HMG_CoA_Reductase->Mevalonate Inhibited by

Caption: this compound's proposed mechanism of action.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A good starting point is to perform a dose-response experiment with a wide range of concentrations, typically from 0.1 µM to 100 µM. The optimal concentration will be highly dependent on the cell line being used. As a reference, the IC50 values for the closely related compound, lovastatin, vary significantly across different cell lines.

Table 1: Reported IC50 Values for Lovastatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
DU-145Prostate Cancer1.8
PC-3Prostate Cancer0.5
LNCaPProstate Cancer0.2
MCF-7Breast Cancer5.3
MDA-MB-231Breast Cancer>50
U-937Lymphoma1.3
HL-60Leukemia2.6

Note: This data is for Lovastatin and should be used as a starting reference for this compound.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in organic solvents such as DMSO, ethanol, and methanol.

  • Preparation: To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the this compound powder in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months or at -80°C for long-term storage.

  • Working Solutions: When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure the compound has been stored correctly and has not expired. If possible, test the activity of the compound on a sensitive, positive control cell line.

  • Possible Cause 2: Insufficient Concentration.

    • Solution: Your cell line may be resistant to this compound. Increase the concentration range in your dose-response experiment. Consider concentrations up to 200 µM.

  • Possible Cause 3: Short Incubation Time.

    • Solution: The effects of this compound may take time to manifest. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.

Problem 2: I am observing high levels of cell death even at low concentrations.

  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Solution: Your cell line may be particularly sensitive to HMG-CoA reductase inhibition. Decrease the concentration range in your experiments. You may need to test concentrations in the nanomolar range.

  • Possible Cause 2: Solvent Cytotoxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.

Start Start: Determine Optimal This compound Concentration DoseResponse Perform Dose-Response (e.g., 0.1-100 µM) Start->DoseResponse TimeCourse Perform Time-Course (e.g., 24, 48, 72h) DoseResponse->TimeCourse AssessViability Assess Cell Viability (e.g., MTT, XTT) TimeCourse->AssessViability AnalyzeData Analyze Data & Determine IC50 AssessViability->AnalyzeData Troubleshoot Troubleshoot AnalyzeData->Troubleshoot OptimalConc Optimal Concentration Identified Troubleshoot->OptimalConc Successful NoEffect No Effect Observed Troubleshoot->NoEffect Unsuccessful HighToxicity High Toxicity Observed Troubleshoot->HighToxicity Unsuccessful NoEffect->DoseResponse Increase Concentration Range HighToxicity->DoseResponse Decrease Concentration Range

Caption: Workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

minimizing off-target effects of Acetyllovastatin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Acetyllovastatin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form, lovastatin acid.[1][2] Lovastatin acid competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the mevalonate pathway.[3] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis and the production of other isoprenoids.[3][4]

Q2: What are the known off-target effects of this compound in vitro?

A2: Off-target effects of the prodrug form of lovastatin (and the structurally similar simvastatin) have been linked to its lactone ring. These effects can include disruption of mitochondrial function and modulation of the Rho/Rho-associated coiled-coil forming kinase (ROCK) signaling pathway.[5][6] High concentrations, often exceeding clinically relevant levels, can also induce cytotoxicity in various cell lines.[7][8]

Q3: Should I use the prodrug (this compound/Lovastatin) or the active form (Lovastatin Acid) in my in vitro experiments?

A3: For most in vitro applications, it is highly recommended to use the active, β-hydroxyacid form (Lovastatin Acid). This avoids off-target effects specifically associated with the lactone ring of the prodrug.[1][2] If you must use the prodrug form, it's crucial to be aware of its potential for non-HMG-CoA reductase mediated effects. Some cell types, like hepatocytes, may be able to metabolize the prodrug to its active form.[9]

Q4: How can I activate the this compound (prodrug) to its active form in vitro?

A4: While direct use of the active form is preferable, you can activate the lactone prodrug by hydrolysis. A common method involves dissolving the statin in ethanol, adding an equimolar amount of NaOH, incubating at 37°C, and then neutralizing with HCl to a physiological pH.

Q5: How can I confirm that the observed effects in my experiment are due to the on-target inhibition of the mevalonate pathway?

A5: A standard control experiment is to co-incubate your cells with this compound and mevalonate (mevalonic acid). If the observed phenotype is reversed or rescued by the addition of mevalonate, it strongly suggests the effect is on-target.[3][10] Supplementation with downstream products of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), can also help dissect the specific downstream pathway being affected.[11]

Q6: What are typical concentrations of this compound to use in vitro?

A6: In vitro studies often use concentrations in the micromolar (µM) range. However, it's important to note that clinically relevant plasma concentrations of statins are typically in the nanomolar (nM) range.[8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint, starting from a low concentration and titrating up.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cytotoxicity observed at low concentrations. 1. The cell line is particularly sensitive to statin-induced apoptosis. 2. Off-target effects are being mediated by the lactone ring of the prodrug form. 3. The concentration used is too high for the specific cell type.1. Perform a thorough literature search for your cell line and statin sensitivity. 2. Switch to the active, β-hydroxyacid form of lovastatin. 3. Conduct a dose-response experiment to determine the IC50 and use a concentration well below this for mechanistic studies.
Inconsistent or unexpected results between experiments. 1. Inconsistent activation of the prodrug form. 2. Degradation of the compound. 3. Variation in cell passage number or confluency.1. If using the prodrug, prepare a fresh, activated stock for each experiment. 2. Store stock solutions appropriately, protected from light and at the recommended temperature.[1] 3. Standardize cell culture conditions, including passage number and seeding density.
No observable effect, even at high concentrations. 1. The cell line is resistant to statin-induced effects. 2. The compound has degraded. 3. The experimental endpoint is not sensitive to mevalonate pathway inhibition.1. Consider using a different cell line known to be responsive to statins. 2. Prepare fresh compound stocks. 3. Confirm target engagement by measuring a downstream marker of HMG-CoA reductase inhibition (e.g., cholesterol levels or expression of SREBP-regulated genes).
Observed effects are not rescued by mevalonate. 1. The effect is an off-target mechanism independent of HMG-CoA reductase inhibition. 2. Insufficient concentration or incubation time with mevalonate.1. Investigate potential off-target signaling pathways (e.g., Rho/ROCK). 2. Optimize the concentration and pre-incubation time of mevalonate.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Lovastatin in Various Cell Lines

Cell LineAssayConcentration RangeIC50Reference
Raw 264.7 (murine macrophages)MTT0.1 - 80 µM> 80 µM[7]
H295R (adrenocortical carcinoma)MTT2.5 - 10 µMNot specified[12]
Human Leukemic NK Cells (YT-INDY)Proliferation Assay5 - 10 µMNot specified[13]

Table 2: Reversal of Statin-Induced Effects by Mevalonate Pathway Intermediates

Cell LineStatinEffectReversal AgentOutcomeReference
Differentially sensitive cell linesSimvastatinCytotoxicityMevalonate91-100% prevention in sensitive lines[11]
Endothelial CellsSimvastatinReduced T-cell costimulationL-mevalonateReversal of phenotype[10]
Human Leukemic NK Cells (YT-INDY)Fluvastatin/AtorvastatinInhibition of cytotoxicityMevalonate or GGPPFull reversal[13]

Experimental Protocols

1. Cell Viability/Cytotoxicity (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • 96-well flat-bottom plates

    • Complete culture medium

    • This compound (or its active form)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Remove the medium and add 100-150 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 500-600 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Mitochondrial Toxicity Assessment (General Approach)

Several methods can be used to assess mitochondrial toxicity. A common approach involves comparing cell viability in glucose-containing versus galactose-containing media. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.

  • Principle: When glycolysis is limited by replacing glucose with galactose, cells become more dependent on mitochondrial respiration. A compound that is toxic to mitochondria will show greater cytotoxicity in galactose-containing medium compared to glucose-containing medium.

  • Simplified Workflow:

    • Culture cells in both standard glucose-containing medium and medium where glucose is replaced with galactose.

    • Expose both sets of cells to a range of this compound concentrations.

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

    • A significantly larger decrease in viability in the galactose-cultured cells suggests mitochondrial toxicity.

For more detailed analysis, specialized assays like the Seahorse XF Analyzer can measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial function.[14]

Visualizations

HMG_CoA_Reductase_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids (FPP, GGPP) Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids (FPP, GGPP) Multiple Steps Cholesterol, Ubiquinone, etc. Cholesterol, Ubiquinone, etc. Isoprenoids (FPP, GGPP)->Cholesterol, Ubiquinone, etc. This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase On-Target Inhibition

Caption: On-target action of this compound on the HMG-CoA reductase pathway.

Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Effects This compound (Prodrug) This compound (Prodrug) HMG-CoA Reductase HMG-CoA Reductase This compound (Prodrug)->HMG-CoA Reductase Inhibition Rho/ROCK Pathway Rho/ROCK Pathway This compound (Prodrug)->Rho/ROCK Pathway Modulation Mitochondrial Function Mitochondrial Function This compound (Prodrug)->Mitochondrial Function Inhibition Mevalonate Pathway Inhibition Mevalonate Pathway Inhibition HMG-CoA Reductase->Mevalonate Pathway Inhibition Decreased Isoprenoids Decreased Isoprenoids Mevalonate Pathway Inhibition->Decreased Isoprenoids Decreased Isoprenoids->Rho/ROCK Pathway Indirect Inhibition Other Kinases Other Kinases Troubleshooting_Workflow start Unexpected In Vitro Result q1 Are you using the prodrug form? start->q1 a1_yes Switch to active (hydroxyacid) form q1->a1_yes Yes q2 Is the effect rescued by mevalonate? q1->q2 No a1_yes->q2 a2_yes Likely on-target effect. Optimize concentrations. q2->a2_yes Yes a2_no Likely off-target effect. q2->a2_no No dose_response Perform dose-response curve to determine IC50 a2_yes->dose_response check_off_target Investigate off-target pathways (e.g., Rho/ROCK, mitochondrial toxicity) a2_no->check_off_target

References

stability testing of Acetyllovastatin under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of Acetyllovastatin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of this compound. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures, referencing established methodologies for statins like Lovastatin, a structurally similar compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential stress conditions for a forced degradation study of this compound?

A forced degradation or stress testing study is crucial to identify potential degradation products and establish the intrinsic stability of the molecule. According to ICH guidelines and common practices for statins, the study should include acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Q2: What is the primary degradation pathway for this compound?

Given its structural similarity to Lovastatin, the primary degradation pathway for this compound is the hydrolysis of the lactone ring to form the corresponding β-hydroxy acid. This reaction can be catalyzed by acid or base. Other potential pathways include oxidation and photolytic degradation.

Q3: How do I develop a stability-indicating HPLC method for this compound analysis?

A stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products and any process impurities. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol, run in a gradient mode. UV detection is commonly used for quantification.

Q4: What are the typical acceptance criteria for a stability study?

The primary criterion is that the drug substance or product maintains its quality, safety, and efficacy throughout its shelf life. For a quantitative test like an assay of the active ingredient, a typical acceptance criterion is to remain within 90.0% to 110.0% of the initial label claim. For degradation products, specific limits are set for any single known or unknown impurity and the total of all impurities. A significant change is often defined as a 5% loss in assay from its initial value.

Q5: What should I do if I get an out-of-specification (OOS) result during my stability study?

An OOS result requires a thorough investigation to determine the root cause. The investigation should be well-documented and scientifically sound, examining potential errors in laboratory procedures, equipment malfunction, or sample handling. If no laboratory error is confirmed, the OOS result may indicate product instability under the tested conditions, which could impact the product's shelf life and storage recommendations.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Resolution in HPLC 1. Inappropriate mobile phase pH.2. Column degradation or contamination.3. Sample solvent is too strong.4. Co-elution of degradants with the main peak.1. Adjust mobile phase pH to ensure the analyte is in a single ionic form.2. Flush the column with a strong solvent or replace it if necessary.3. Dissolve the sample in the initial mobile phase or a weaker solvent.4. Optimize the gradient, temperature, or mobile phase composition.
Mass Balance is Not Within 95-105% 1. Degradation products are not detected by the analytical method (e.g., no UV chromophore).2. Formation of volatile or insoluble degradation products.3. Co-elution of impurities with the main API peak.4. Inaccurate response factors for degradation products.1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).2. Use techniques like headspace GC to check for volatiles.3. Evaluate peak purity using a photodiode array (PDA) detector or LC-MS.4. Determine the relative response factors for major degradants if standards are available.
High Variability in Results 1. Inconsistent sample preparation or dilution.2. Non-homogeneity of the drug substance or product.3. Instability of the sample solution after preparation.4. Fluctuations in instrument performance (e.g., temperature, flow rate).1. Standardize and validate the sample preparation procedure.2. Ensure proper mixing and sampling techniques.3. Perform a sample solution stability study to define the analysis window.4. Run system suitability tests before each sequence to ensure instrument performance.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical stress conditions applied to this compound to induce degradation. A concentration of 1 mg/mL is often recommended for the drug substance.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2 hours. Statins are often highly susceptible to base hydrolysis.

  • Oxidative Degradation: Treat the sample with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70-30% B), 30-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50 v/v)

Data Presentation

Table 1: Example Forced Degradation Results for a Statin
Stress Condition Parameters % Degradation (Approx.) Major Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C, 24h10-15%Hydroxy acid form
Base Hydrolysis0.1 M NaOH, 25°C, 2h> 50%Hydroxy acid form and other isomers
Oxidation6% H₂O₂, 25°C, 24h15-20%Oxidized derivatives
Thermal80°C, 48h (Solid)< 5%Minor unspecified degradants
PhotolysisICH Q1B5-10%Photolytic isomers/degradants
Table 2: ICH Conditions for Formal Stability Studies
Study Type Storage Condition Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Drug Substance SamplePrep Prepare Stock Solution (e.g., 1 mg/mL in Diluent) API->SamplePrep Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolysis (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) SamplePrep->Acid Base Base Hydrolysis (0.1 M NaOH, 25°C) SamplePrep->Base Oxidation Oxidation (6% H₂O₂, 25°C) SamplePrep->Oxidation HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - Assay (%) - Impurity Profile - Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Mass_Balance_Troubleshooting cluster_investigation Investigation Steps cluster_conclusion Conclusion Start Mass Balance Issue (<95% or >105%) Purity Check Peak Purity of API (Use PDA or MS) Start->Purity Is API peak pure? Response Evaluate Relative Response Factors (RRF) of Degradants Purity->Response Yes Conclusion Identify Root Cause and Refine Analytical Method Purity->Conclusion No, co-elution found Volatiles Analyze for Volatile Degradants (e.g., Headspace GC) Response->Volatiles RRFs are similar Response->Conclusion RRFs differ significantly NonUV Use Universal Detector (MS/CAD) to find non-UV active degradants Volatiles->NonUV No volatiles detected Volatiles->Conclusion Volatiles confirmed NonUV->Conclusion Identify additional degradants

Caption: Logic diagram for troubleshooting mass balance.

Hydrolysis_Pathway This compound This compound (Lactone Form) hydroxyacid β-Hydroxy Acid (Active Metabolite / Degradant) This compound->hydroxyacid Hydrolysis (H⁺ or OH⁻, H₂O) hydroxyacid->this compound Lactonization (Acidic pH, removal of H₂O)

Caption: Reversible hydrolysis of the lactone ring.

Validation & Comparative

A Comparative Guide to the Mechanism of Action of Acetyllovastatin and Other Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of Acetyllovastatin (Lovastatin) and other commonly prescribed statins. The information is supported by experimental data to provide an objective analysis for research and drug development purposes.

Introduction to this compound (Lovastatin)

This compound, commonly known as Lovastatin, is a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease.[1] It is a naturally derived compound found in fungi such as Aspergillus terreus. Structurally, Lovastatin is administered as an inactive lactone prodrug.[1] In the body, it undergoes hydrolysis to its active β-hydroxyacid form, which is responsible for its therapeutic effects.[1][2]

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins, including Lovastatin, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[3][4] By blocking this enzyme, statins effectively reduce the endogenous production of cholesterol in the liver.[5]

The inhibition of HMG-CoA reductase by the active form of Lovastatin is a reversible and competitive process.[1] The β-hydroxyacid moiety of the active drug mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity.[6]

Downstream Effects of HMG-CoA Reductase Inhibition

The reduction in hepatic cholesterol synthesis triggers a cascade of downstream events that ultimately lead to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. A key consequence is the upregulation of LDL receptors on the surface of liver cells.[4][7] This increase in LDL receptor expression enhances the clearance of LDL cholesterol from the circulation.[4][7] Furthermore, statins can also reduce the production of very-low-density lipoprotein (VLDL), a precursor to LDL.

Comparative Efficacy of Statins

While all statins share the same fundamental mechanism of action, they exhibit differences in their potency and clinical efficacy. These variations can be attributed to differences in their chemical structures, which affect their binding affinity for HMG-CoA reductase, as well as their pharmacokinetic properties.

In Vitro HMG-CoA Reductase Inhibition

The inhibitory potency of different statins can be compared using in vitro enzyme assays to determine their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values. Lower values indicate greater potency.

StatinIC50 (nM)Ki (nM)Experimental System
Lovastatin 3.4[8], 2.3 (rat liver cells)[9], 5 (HepG2 cells)[9]0.6[10]Cell-free assay, Rat liver cells, HepG2 cells
Atorvastatin 154[3]-HMG-CoA reductase assay
Rosuvastatin 5.4[11], 11[12]~0.1[1]HMG-CoA reductase assay
Simvastatin 66[13]0.1-0.2[14]HMG-CoA reductase assay
Pravastatin 5600[4][7], 95[15]~1[3]Sterol synthesis assay, HMG-CoA reductase assay
Fluvastatin 8[3]-HMG-CoA reductase assay
Pitavastatin 6.8[14]-HMG-CoA reductase assay
Clinical Efficacy in Lowering LDL Cholesterol

Clinical trials provide in vivo validation of the mechanism of action by demonstrating the dose-dependent reduction in LDL cholesterol levels in patients.

StatinDaily Dosage RangeMean LDL-C ReductionKey Clinical Trial(s)
Lovastatin 20-80 mg24% - 40%[16]EXCEL Study
Atorvastatin 10-80 mg35% - 61%[17][18]Various comparative trials
Rosuvastatin 10-40 mg46% - 55%[19]STELLAR Study
Simvastatin 10-40 mg28% - 39%[19]STELLAR Study
Pravastatin 10-40 mg20% - 30%[19]STELLAR Study

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This in vitro assay directly measures the enzymatic activity of HMG-CoA reductase and its inhibition by statins.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Statin solutions of varying concentrations

  • UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate.

  • Add the statin solution (or vehicle control) to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the HMG-CoA reductase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at 37°C.

  • The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each statin concentration and determine the IC50 value.

Cell-Based Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells and the inhibitory effect of statins.

Principle: The rate of cholesterol synthesis is quantified by measuring the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized cholesterol.[20]

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • [14C]-acetate (or other suitable radiolabeled precursor)

  • Statin solutions of varying concentrations

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Culture HepG2 cells to a desired confluency in multi-well plates.

  • Pre-treat the cells with varying concentrations of statins (or vehicle control) for a specified period (e.g., 24 hours).

  • Add [14C]-acetate to the culture medium and incubate for a defined labeling period (e.g., 2-4 hours).

  • Wash the cells to remove unincorporated radiolabel.

  • Extract the total lipids from the cells using an appropriate solvent system.

  • Separate the cholesterol from other lipids using TLC.

  • Quantify the amount of radioactivity in the cholesterol spots using a scintillation counter.

  • Calculate the percentage of inhibition of cholesterol synthesis for each statin concentration and determine the IC50 value.

Visualizing the Mechanism and Workflows

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Statin Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Multiple Steps Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Statins (Active Form) Statins (Active Form) HMG-CoA Reductase HMG-CoA Reductase Statins (Active Form)->HMG-CoA Reductase Competitive Inhibition

Caption: Cholesterol Biosynthesis Pathway and Statin Inhibition.

HMG_CoA_Reductase_Assay cluster_workflow HMG-CoA Reductase Inhibition Assay Workflow start Prepare Reaction Mixture (Buffer, NADPH, HMG-CoA) add_statin Add Statin or Vehicle Control start->add_statin pre_incubate Pre-incubate at 37°C add_statin->pre_incubate add_enzyme Initiate with HMG-CoA Reductase pre_incubate->add_enzyme measure Kinetic Measurement at 340 nm add_enzyme->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: HMG-CoA Reductase Assay Workflow.

Cell_Based_Assay cluster_workflow Cell-Based Cholesterol Synthesis Assay Workflow start Culture HepG2 Cells treat Treat with Statins start->treat label_cells Incubate with [14C]-acetate treat->label_cells extract Extract Total Lipids label_cells->extract separate Separate Cholesterol (TLC) extract->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: Cholesterol Synthesis Assay Workflow.

References

A Comparative Analysis of Acetyllovastatin and Other Major Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Acetyllovastatin, primarily through its active form Lovastatin, against other widely used statins such as Atorvastatin, Simvastatin, and Rosuvastatin. The comparison focuses on their mechanism of action, pharmacokinetic profiles, efficacy in cholesterol reduction, and pleiotropic effects, supported by experimental data and methodologies.

Mechanism of Action: Inhibition of HMG-CoA Reductase

Statins function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This increased expression enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, thereby lowering blood cholesterol levels.

mevalonate_pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Intermediates Multiple Steps Mevalonate->Intermediates HMG_CoA_Reductase->Mevalonate Statins Statins (e.g., this compound) Statins->HMG_CoA_Reductase Inhibition Cholesterol Cholesterol Intermediates->Cholesterol experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified HMG-CoA Reductase Incubation Incubate at 37°C Enzyme->Incubation Substrate HMG-CoA & NADPH Substrate->Incubation Statin Statin Solutions Statin->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Mevalonate Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Validating the Target Binding Specificity of Acetyllovastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target binding specificity of Acetyllovastatin. Given the limited direct experimental data on this compound, this document outlines a comprehensive validation strategy, utilizing data from the well-characterized parent compound, Lovastatin, and other statins as benchmarks. The following sections detail the experimental protocols, comparative data, and conceptual workflows necessary to rigorously assess the on-target and off-target binding profile of this compound.

Comparative Binding Affinity and Inhibition

To ascertain the specificity of this compound, its binding affinity and inhibitory concentration against its primary target, HMG-CoA reductase, must be quantified and compared with established statins. While specific data for this compound is not widely published, the following table presents data for Lovastatin and other common statins to serve as a comparative baseline.

Compound Target Kᵢ (nM) IC₅₀ (nM) Citation
LovastatinHMG-CoA Reductase0.623.6
SimvastatinHMG-CoA Reductase0.211.2
AtorvastatinHMG-CoA Reductase0.38.2
PravastatinHMG-CoA Reductase1.444.3

Kᵢ: Dissociation constant, a measure of binding affinity. A lower Kᵢ indicates stronger binding. IC₅₀: Half-maximal inhibitory concentration, a measure of a drug's potency in inhibiting a specific biological function.

Experimental Protocols for Specificity Validation

A multi-faceted approach is essential to thoroughly validate the binding specificity of this compound. The following protocols are recommended:

HMG-CoA Reductase Activity Assay

This biochemical assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of the inhibitor.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA). Prepare solutions of HMG-CoA, NADPH, and purified HMG-CoA reductase enzyme. Prepare a dilution series of this compound and control statins.

  • Reaction Initiation: In a 96-well UV-transparent plate, add the reaction buffer, HMG-CoA, and the inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of on- and off-rates.

Protocol:

  • Chip Preparation: Covalently immobilize purified HMG-CoA reductase onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Analyte Injection: Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the sensor chip surface at a constant flow rate.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified period.

  • Heating Profile: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.

  • Protein Separation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble HMG-CoA reductase remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HMG-CoA reductase signaling pathway and a proposed experimental workflow for validating this compound's binding specificity.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase Acetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Downstream Isoprenoids, Cholesterol, etc. Mevalonate->Downstream Statins This compound Statins->HMGCR

Caption: HMG-CoA Reductase Signaling Pathway Inhibition by this compound.

experimental_workflow start Start: this compound biochem Biochemical Assays (HMG-CoA Reductase Activity) start->biochem biophys Biophysical Assays (SPR, ITC) start->biophys cellular Cell-Based Assays (CETSA) start->cellular off_target Off-Target Screening (Kinase Panel, Proteome Profiling) start->off_target data_analysis Data Analysis & Comparison biochem->data_analysis biophys->data_analysis cellular->data_analysis off_target->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Experimental Workflow for Validating this compound Binding Specificity.

Off-Target Screening

To build a comprehensive specificity profile, it is crucial to screen this compound against a panel of potential off-targets. Statins have been reported to have pleiotropic effects, some of which may be due to off-target interactions.

Recommended Off-Target Screening Panels:

  • Kinase Panel: A broad panel of kinases should be screened to identify any potential off-target inhibition. This is particularly important as many signaling pathways are regulated by kinases.

  • Proteome-wide Profiling: Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify proteins from a cell lysate that bind to an immobilized form of this compound.

By following this guide, researchers can systematically evaluate the binding specificity of this compound, compare its performance with established drugs, and generate the robust data package required for further drug development.

A Comparative Guide to Confirming the Cellular Uptake of Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the cellular uptake of drugs is a cornerstone of pharmacological research, providing critical insights into efficacy, bioavailability, and potential off-target effects. This guide focuses on Lovastatin, a widely prescribed statin for lowering cholesterol. While the prodrug is administered as Lovastatin lactone, it is the intracellular conversion to its active β-hydroxyacid form that inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This document provides a comparative analysis of methods to confirm and quantify the cellular uptake of Lovastatin, offering supporting experimental data and detailed protocols for researchers in drug development.

It is important to note that the term "Acetyllovastatin" is not commonly used in scientific literature to refer to the form of the drug that undergoes cellular uptake. The scientifically recognized compound that enters the cell is the inactive, lipophilic Lovastatin lactone.

Comparison of Cellular Uptake: Lovastatin vs. Other Statins

The cellular uptake of statins is largely influenced by their lipophilicity. Lovastatin, being a lipophilic compound, primarily enters cells through passive diffusion across the cell membrane. This contrasts with more hydrophilic statins, such as Pravastatin and Rosuvastatin, which rely more heavily on active transport mechanisms mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1 in hepatocytes.[1][2]

While direct comparative studies quantifying the intracellular concentrations of a wide range of statins are limited, the differing uptake mechanisms have significant implications for their tissue distribution and potential pleiotropic effects.

FeatureLovastatinSimvastatinAtorvastatinPravastatinRosuvastatin
Lipophilicity HighHighModerateLowLow
Primary Uptake Mechanism Passive DiffusionPassive DiffusionPassive Diffusion & OATP-mediatedOATP-mediatedOATP-mediated
Hepatoselectivity LowerLowerModerateHighHigh
Metabolism Primarily by CYP3A4Primarily by CYP3A4Primarily by CYP3A4Sulfation (minimal CYP)Minimal metabolism

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Common Statins.

A study assessing the uptake of various statins by OATPs found that OATP1B1 could transport all tested statins, with hydrophobic statins generally showing higher affinities.[1] For instance, the active acid form of Simvastatin showed a high affinity for OATP1B1 with a Km value of 2.1 μM, while the more hydrophilic Pravastatin had a Km of 37 μM for OATP1B1.[1] Although Lovastatin also utilizes passive diffusion, its active form is also a substrate for OATP1B1, contributing to its hepatic uptake.[1]

Experimental Protocols for Determining Cellular Uptake

Two primary methods for confirming and quantifying the cellular uptake of Lovastatin are High-Performance Liquid Chromatography (HPLC) and Fluorescence Microscopy.

Protocol 1: Quantification of Intracellular Lovastatin by HPLC

This protocol details the quantification of Lovastatin within a cell lysate using reverse-phase HPLC.

1. Cell Culture and Treatment:

  • Seed HepG2 (human liver cancer cell line) or Caco-2 (human epithelial colorectal adenocarcinoma cell line) cells in 6-well plates and culture until they reach approximately 80-90% confluency.

  • Treat the cells with the desired concentration of Lovastatin (e.g., 10 µM) for a specified time (e.g., 24 hours). Include untreated control wells.

2. Cell Lysis and Sample Preparation:

  • After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly to ensure complete cell disruption.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant for analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 238 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve of known Lovastatin concentrations to quantify the amount in the cell lysates.

Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

Directly visualizing Lovastatin uptake can be challenging as it is not fluorescent. This protocol describes an indirect method using a fluorescently labeled cholesterol analog, as the primary effect of Lovastatin is on cholesterol metabolism.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MSN cells) on glass coverslips in a 24-well plate and culture to the desired confluency.

  • Treat the cells with Lovastatin (e.g., 2 µM) for 12 hours.

2. Fluorescent Labeling:

  • Following Lovastatin treatment, incubate the cells with a medium containing a fluorescently labeled LDL, such as BODIPY-FL-LDL (10 µg/mL), for an additional 5 hours.[3]

3. Cell Fixation and Staining:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • (Optional) Counterstain the nuclei with DAPI.

4. Imaging:

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a confocal fluorescence microscope. The uptake of the fluorescently labeled LDL will be indicative of the cellular response to Lovastatin treatment.

Visualizations

Experimental Workflow for HPLC Quantification

HPLC_Workflow Workflow for HPLC Quantification of Intracellular Lovastatin cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis A Seed Cells (e.g., HepG2) B Treat with Lovastatin A->B C Wash Cells with PBS B->C D Cell Lysis C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant E->F G Inject Supernatant into HPLC F->G H Quantify Lovastatin Concentration G->H Statin_Uptake Cellular Uptake Mechanisms of Statins cluster_membrane Cell Membrane OATP Transporter OATP Transporter Intracellular Space Intracellular Space OATP Transporter->Intracellular Space Active Transport Extracellular Space Extracellular Space Lovastatin (Lipophilic) Lovastatin (Lipophilic) Extracellular Space->Lovastatin (Lipophilic) Pravastatin (Hydrophilic) Pravastatin (Hydrophilic) Extracellular Space->Pravastatin (Hydrophilic) Lovastatin (Lipophilic)->OATP Transporter Lovastatin (Lipophilic)->Intracellular Space Passive Diffusion Pravastatin (Hydrophilic)->OATP Transporter

References

Validating the Purity of Synthesized Acetyllovastatin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of key analytical techniques for validating the purity of synthesized acetyllovastatin, a derivative of the cholesterol-lowering agent lovastatin. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical method for purity validation depends on a variety of factors, including the desired level of sensitivity, the need for structural information, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and qNMR for the analysis of this compound.

FeatureHPLC-UVLC-MS/MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Absorption of radio waves by atomic nuclei in a magnetic field.
Primary Use Quantification of known impurities and the main compound.Identification and quantification of known and unknown impurities, even at trace levels.[1]Absolute quantification of the main compound and impurities without the need for specific reference standards for each impurity.[2]
Limit of Detection (LOD) ~0.0005 µg/mL[3]0.02-0.04 mg/kg[4]~0.25 mg/mL[3]
Limit of Quantification (LOQ) ~0.0017 µg/mL[3]0.05-0.13 mg/kg[4]~0.80 mg/mL[3]
**Linearity (R²) **>0.999[3]>0.999[4]>0.99[3]
Accuracy (% Recovery) 98-102%85-121%[4]High
Precision (%RSD) <2%<15%<1%
Structural Information Limited (retention time)High (molecular weight and fragmentation)High (detailed molecular structure)
Throughput HighMediumLow to Medium

Experimental Workflows and Signaling Pathways

To contextualize the purity validation process, it is essential to understand the synthesis and subsequent analytical workflow.

cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_validation Purity Validation Lovastatin Lovastatin Acetylation Acetylation Lovastatin->Acetylation Acetic Anhydride, Pyridine Crude this compound Crude this compound Acetylation->Crude this compound Purification_Step Purification_Step Crude this compound->Purification_Step e.g., Column Chromatography Synthesized this compound Synthesized this compound Purification_Step->Synthesized this compound HPLC_UV HPLC_UV Synthesized this compound->HPLC_UV Initial Purity Screening LC_MS LC_MS Synthesized this compound->LC_MS Impurity ID & Quantification qNMR qNMR Synthesized this compound->qNMR Absolute Purity Assay Purity Report Purity Report HPLC_UV->Purity Report Impurity Profile Impurity Profile LC_MS->Impurity Profile Absolute Purity Value Absolute Purity Value qNMR->Absolute Purity Value

A generalized workflow for the synthesis and purity validation of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

HPLC-UV Method for Purity Determination

This method is suitable for the routine quality control of synthesized this compound to quantify the main component and known impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v). The exact ratio may need optimization.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 238 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to this compound and any impurities. Calculate the purity of the synthesized product based on the peak areas and the calibration curve.

LC-MS/MS Method for Impurity Identification and Quantification

This method is employed for the sensitive detection, identification, and quantification of process-related impurities and degradation products.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mass spectrometry data analysis software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile/water) to an appropriate concentration.

  • LC Conditions:

    • Use a gradient elution program to separate a wide range of impurities.

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40°C

  • MS/MS Conditions:

    • Ionization mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • Acquisition mode: Full scan for initial screening, followed by product ion scan (MS/MS) for structural elucidation of detected impurities. Multiple Reaction Monitoring (MRM) can be used for quantification of known impurities.

  • Data Analysis: Process the data to identify potential impurities based on their mass-to-charge ratios. Use MS/MS fragmentation patterns to elucidate the structures of unknown impurities. Quantify impurities using appropriate standards if available.

qNMR Method for Absolute Purity Assay

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of all protons.

    • Optimize other acquisition parameters such as pulse angle and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Conclusion

The validation of synthesized this compound purity requires a multi-faceted analytical approach. HPLC-UV serves as a robust and high-throughput method for routine quality control. LC-MS/MS provides unparalleled sensitivity and specificity for the identification and quantification of trace impurities, which is crucial for regulatory submissions and ensuring product safety.[1] qNMR offers a powerful, non-destructive method for determining the absolute purity of the synthesized compound without the need for a specific reference standard for every component.[2] The selection and application of these techniques, as outlined in this guide, will enable researchers and drug development professionals to confidently assess the purity of their synthesized this compound and advance their research and development efforts.

References

Acetyllovastatin and Simvastatin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hyperlipidemia treatment and cardiovascular disease prevention, statins stand as a cornerstone of therapy. This guide provides a head-to-head comparison of two such compounds: the well-established drug Simvastatin and the less-documented Acetyllovastatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, an exploration of their mechanisms, and a discussion of their comparative potential.

Executive Summary

Simvastatin is a widely prescribed statin with a robust body of clinical data supporting its efficacy in lowering low-density lipoprotein (LDL) cholesterol and reducing cardiovascular events.[1][2] this compound, a derivative of lovastatin, is primarily documented as a biosynthetic intermediate in the production of lovastatin by certain fungi.[3] Direct comparative clinical or preclinical studies evaluating the therapeutic efficacy of this compound against Simvastatin are not available in the current body of scientific literature. Therefore, this comparison is based on the established properties of Simvastatin and the inferred characteristics of this compound derived from its chemical relationship to lovastatin, a known HMG-CoA reductase inhibitor.[4][5]

Mechanism of Action: HMG-CoA Reductase Inhibition

Both Simvastatin and this compound belong to the statin class of drugs, which function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol in the liver.[4][5]

By inhibiting HMG-CoA reductase, statins decrease the intracellular pool of cholesterol. This reduction in hepatic cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][7] The overall effect is a reduction in total cholesterol, LDL cholesterol, and triglycerides.

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol Multiple Steps statin Simvastatin / this compound (Competitive Inhibitor) statin->hmg_coa

Figure 1: HMG-CoA Reductase Pathway Inhibition by Statins.

Comparative Efficacy: A Data Gap for this compound

Extensive clinical trials have quantified the lipid-lowering efficacy of Simvastatin. At various dosages, Simvastatin has been shown to significantly reduce LDL cholesterol levels.[8][9][10]

Drug Dosage Range Mean LDL-C Reduction Mean Total Cholesterol Reduction Mean Triglyceride Reduction
Simvastatin10-40 mg/day20-41%[8][11]Varies with dosage[8]Varies with dosage[12]

Table 1: Lipid-Lowering Efficacy of Simvastatin. Data is aggregated from multiple clinical trials and reviews. The exact percentage of reduction can vary based on patient population and baseline lipid levels.

For this compound, there is a notable absence of published clinical or even preclinical data on its lipid-lowering efficacy. As a derivative of lovastatin, it can be hypothesized that it possesses HMG-CoA reductase inhibitory activity. Lovastatin itself has been shown to lower LDL cholesterol by 25-40% on average.[4] However, without direct experimental evidence, the potency and clinical efficacy of this compound remain speculative.

Pleiotropic Effects: Beyond Cholesterol Lowering

Statins, including Simvastatin, are known to exert beneficial effects beyond their primary lipid-lowering action. These "pleiotropic" effects are largely attributed to their anti-inflammatory properties.[5][13]

Anti-Inflammatory Mechanisms of Statins:

  • Reduction of Inflammatory Markers: Statins have been shown to decrease levels of high-sensitivity C-reactive protein (hs-CRP), a key marker of inflammation.

  • Modulation of Immune Cell Function: They can inhibit the function of macrophages and reduce the expression of adhesion molecules, thereby hindering the inflammatory cascade within atherosclerotic plaques.[5]

  • Improvement of Endothelial Function: Statins can enhance the production of nitric oxide by endothelial cells, leading to vasodilation and improved blood flow.

While these effects are well-documented for Simvastatin and other clinically used statins, the anti-inflammatory potential of this compound has not been experimentally determined.

Statin_Pleiotropic_Effects statin Statins (Simvastatin) decrease_inflammation decrease_inflammation statin->decrease_inflammation improved_endothelial improved_endothelial statin->improved_endothelial plaque_stabilization plaque_stabilization statin->plaque_stabilization

Figure 2: Pleiotropic Effects of Statins.

Experimental Protocols

To facilitate further research, this section outlines a general experimental workflow for the comparative evaluation of HMG-CoA reductase inhibitors.

1. In Vitro HMG-CoA Reductase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against HMG-CoA reductase.

  • Methodology:

    • Purify or obtain commercially available HMG-CoA reductase.

    • Prepare a reaction mixture containing HMG-CoA and NADPH.

    • Add varying concentrations of the test compounds (e.g., this compound and Simvastatin).

    • Initiate the reaction and monitor the decrease in NADPH absorbance at 340 nm, which is proportional to the enzyme activity.

    • Calculate the IC50 values from the dose-response curves.

2. In Vivo Hyperlipidemia Model (e.g., Rodent Model):

  • Objective: To assess the in vivo efficacy of the test compounds in lowering plasma lipid levels.

  • Methodology:

    • Induce hyperlipidemia in a suitable animal model (e.g., rats or mice fed a high-fat diet).

    • Administer the test compounds orally at various doses for a specified duration.

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

    • Compare the lipid-lowering effects of the different treatment groups to a vehicle control group.

Experimental_Workflow start Start: Compound Synthesis and Characterization invitro In Vitro Assay: HMG-CoA Reductase Inhibition (IC50) start->invitro invivo In Vivo Model: Hyperlipidemic Rodent Model invitro->invivo pharmacokinetics Pharmacokinetic Studies: (ADME) invivo->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology clinical_trials Phase I-III Clinical Trials toxicology->clinical_trials end End: Regulatory Approval clinical_trials->end

Figure 3: General Experimental Workflow for Statin Drug Development.

Conclusion and Future Directions

Simvastatin is a well-characterized and clinically validated HMG-CoA reductase inhibitor with proven efficacy in managing hyperlipidemia and reducing cardiovascular risk. In contrast, this compound remains a compound of primarily academic and biotechnological interest, with a significant lack of data regarding its pharmacological properties.

For drug development professionals, the key takeaway is the substantial data gap that exists for this compound. To consider it a viable therapeutic candidate, a comprehensive preclinical evaluation is necessary, following the experimental workflows outlined above. Future research should focus on:

  • Determining the in vitro potency of this compound against HMG-CoA reductase and comparing it to established statins.

  • Evaluating the in vivo efficacy and safety profile of this compound in animal models of hyperlipidemia.

  • Investigating the potential pleiotropic effects of this compound, particularly its anti-inflammatory properties.

Without such foundational data, a direct and meaningful comparison of the performance of this compound and Simvastatin is not feasible. The current evidence firmly supports the continued use of Simvastatin in clinical practice, while the therapeutic potential of this compound remains an open question for future scientific inquiry.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyllovastatin
Reactant of Route 2
Reactant of Route 2
Acetyllovastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.